Chloraminophenamide
描述
metabolite of hydrochlorothiazide
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-amino-6-chlorobenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCXVZDYSXXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059521 | |
| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-30-2 | |
| Record name | 4-Amino-6-chloro-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloraminophenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloraminophenamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-6-chlorobenzene-1,3-disulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMINOPHENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A52O8YREJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chloraminophenamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloraminophenamide, a potent carbonic anhydrase inhibitor, has played a significant role in the development of diuretic therapies. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its key physicochemical and biological properties. Furthermore, this document elucidates the signaling pathway central to its diuretic effect through a detailed diagram.
Discovery and Historical Context
This compound, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, emerged from the pioneering work of Novello and Sprague in 1957.[1] Their research on benzothiadiazine dioxides as novel diuretics led to the development of a new class of orally effective diuretic and antihypertensive agents.[1] this compound itself was a key intermediate in the synthesis of chlorothiazide, one of the first thiazide diuretics.[2] Its discovery was a pivotal moment in medicinal chemistry, paving the way for the development of a wide range of sulfonamide-based diuretics that remain in clinical use today. It is also known as a metabolite of hydrochlorothiazide.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-6-chlorobenzene-1,3-disulfonamide | [3] |
| CAS Number | 121-30-2 | [1] |
| Molecular Formula | C6H8ClN3O4S2 | [1] |
| Molecular Weight | 285.73 g/mol | [1][4] |
| Appearance | Crystalline solid, Light Brown Solid | [2][5] |
| Melting Point | 251-252 °C | [1] |
| Solubility | Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). | [1][5] |
| UV max (ethanol) | 223.5-224.5, 265-266, 312-314 nm | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-chloroaniline. The first step involves the chlorosulfonation of 3-chloroaniline to introduce two sulfonyl chloride groups onto the aromatic ring. The second step is the amination of the resulting disulfonyl chloride to form the final product.
Experimental Protocol
Step 1: Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonyl chloride
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Place chlorosulfonic acid (4 molar equivalents) in the flask and cool it to 0-5 °C using an ice bath.
-
Slowly add 3-chloroaniline (1 molar equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 4-amino-6-chlorobenzene-1,3-disulfonyl chloride, will precipitate.
-
Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under vacuum.
Step 2: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide (this compound)
-
Reaction Setup: In a suitable reaction vessel, suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl chloride (1 molar equivalent) in a suitable solvent such as tert-butanol.[2]
-
Reagent Addition: Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring.
-
Reaction: Continue the reaction at a low temperature for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Evaporate the solvent under reduced pressure.[2] Treat the residue with water to dissolve any ammonium chloride.
-
Purification: Filter the crude this compound, wash it with cold water, and recrystallize from aqueous ethanol to obtain a purified product.[1]
Synthesis Workflow
References
- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-6-chlorobenzene-1,3-disulfonamide | 121-30-2 [chemicalbook.com]
- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chloraminophenamide (CAS 121-30-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide, with the Chemical Abstracts Service (CAS) registry number 121-30-2, is a sulfonamide derivative recognized for its diuretic properties.[1][2] Structurally, it is 4-amino-6-chloro-1,3-benzenedisulfonamide. This compound serves as a key intermediate in the synthesis of thiazide diuretics, such as chlorothiazide, and is also a known metabolite of hydrochlorothiazide.[3][4] Its primary mechanism of action involves the inhibition of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal function.[5][6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 121-30-2 | [1][2] |
| Molecular Formula | C₆H₈ClN₃O₄S₂ | [1][2] |
| Molecular Weight | 285.73 g/mol | [1][2] |
| IUPAC Name | 4-amino-6-chlorobenzene-1,3-disulfonamide | [1] |
| Synonyms | 4-amino-6-chloro-m-benzenedisulfonamide, Idorese | [1][2] |
| Appearance | Crystalline solid, White to off-white powder | [6] |
| Melting Point | 251-252 °C | [1] |
| Solubility | Slightly soluble in water; more freely soluble in alkalies. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). | [1][6] |
| UV Absorption Maxima (in Ethanol) | 223.5-224.5 nm, 265-266 nm, 312-314 nm | [1][2] |
| pKa (Predicted) | 9.24 ± 0.60 |
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a potent inhibitor of carbonic anhydrase (CA).[5][6] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the proximal tubules of the kidneys, this reaction is fundamental for the reabsorption of sodium bicarbonate from the filtrate back into the blood.
By inhibiting carbonic anhydrase, this compound disrupts this process, leading to a decrease in the reabsorption of bicarbonate. This retention of bicarbonate in the tubular lumen results in alkaline urine and a mild metabolic acidosis.[1][7] The increased solute concentration within the tubules osmotically retains water, leading to a diuretic effect.[7]
Signaling Pathway of Diuretic Action
The following diagram illustrates the mechanism of carbonic anhydrase inhibition by this compound in the renal proximal tubule and its downstream effects.
Caption: Diuretic action of this compound via carbonic anhydrase inhibition.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorosulfonation of 3-chloroaniline followed by amination.[8]
Reaction Scheme:
3-Chloroaniline → 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride → 4-amino-6-chloro-1,3-benzenedisulfonamide
Materials:
-
3-Chloroaniline
-
Chlorosulfonic acid
-
Ammonia (aqueous or gaseous)
-
Tert-butanol (or other suitable solvent)
Procedure:
-
Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene ring, primarily at the positions ortho and para to the amino group. The reaction is typically carried out at a controlled temperature.
-
Amination: The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, yielding this compound. The reaction can be performed in a solvent such as tert-butanol.[9]
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol.[1]
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be employed for the analysis of this compound, adapted from methods used for other sulfonamides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.
Example Gradient Program:
| Time (min) | % Aqueous (A) | % Organic (B) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (one of its UV maxima)[1]
Sample Preparation:
-
Dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
The logical relationship for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow.
Pharmacological and Toxicological Profile
-
Therapeutic Use: this compound is categorized as a diuretic.[1][2]
-
Toxicity: As a sulfonamide, this compound may cause hypersensitivity reactions in susceptible individuals. Overdose can potentially lead to kidney damage and electrolyte imbalances.[8] It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.
Conclusion
This compound is a well-characterized sulfonamide with significant importance as a diuretic and a synthetic precursor to other widely used diuretic drugs. Its mechanism of action through carbonic anhydrase inhibition is a classic example of targeted enzyme inhibition leading to a therapeutic effect. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its specific analytical method validation and detailed pharmacokinetic/pharmacodynamic profiling would be valuable additions to the existing knowledge base.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. 4-アミノ-6-クロロ-1,3-ベンゼンジスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
Chloraminophenamide as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of chloraminophenamide, a sulfonamide derivative, and its role as a carbonic anhydrase (CA) inhibitor. It details the mechanism of action, quantitative inhibitory data against various CA isoforms, comprehensive experimental protocols for assessing CA inhibition, and the relevant signaling pathways implicated in its therapeutic potential. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering both foundational knowledge and practical methodologies for the study of this compound and other carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases and Sulfonamide Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital for numerous physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, electrolyte balance, and biosynthetic pathways.[1][2] In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them attractive targets for therapeutic intervention in a variety of diseases.
Sulfonamides are a well-established class of potent CA inhibitors. Their inhibitory mechanism relies on the binding of the deprotonated sulfonamide group (R-SO₂-NH⁻) to the zinc ion at the active site of the enzyme, displacing the zinc-bound hydroxide ion and thereby blocking the catalytic cycle. This compound, a benzenedisulfonamide derivative, belongs to this class of inhibitors and has been investigated for its effects on various CA isoforms.
Quantitative Inhibitory Data
The inhibitory potency of this compound against several carbonic anhydrase isoforms has been determined and is summarized in the table below. This data is crucial for understanding its selectivity profile and potential therapeutic applications.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) [nM] | Experimental Conditions |
| Human CA I (hCA I) | 8400[1] | Not specified in the available literature. |
| Human CA II (hCA II) | 75[1] | Not specified in the available literature. |
| Bovine CA IV (bCA IV) | 160[1] | Not specified in the available literature. |
| Human CA IX (hCA IX) | Data not available | |
| Human CA XII (hCA XII) | Data not available |
Note: The experimental conditions for the determination of these Kᵢ values were not detailed in the cited source. Researchers should consider this when comparing this data with other findings.
Experimental Protocols for Carbonic Anhydrase Inhibition Assays
Accurate determination of the inhibitory activity of compounds like this compound is essential for drug development. Several established methods are used to measure CA activity and inhibition. Detailed protocols for three common assays are provided below.
Stopped-Flow CO₂ Hydrase Assay
This is a widely used and accurate method for measuring the kinetics of CA-catalyzed CO₂ hydration.
Principle: This assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The reaction is monitored spectrophotometrically using a pH indicator.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.5, containing 20 mM Na₂SO₄ or NaClO₄ (to maintain constant ionic strength).
-
pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., phenol red, p-nitrophenol) in the assay buffer. The final concentration in the assay will depend on the specific indicator and instrument sensitivity.
-
Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be in the low nanomolar range.
-
Substrate (CO₂ Solution): Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled, deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Assay Procedure:
-
Equilibrate the enzyme and inhibitor solutions by incubating them together for a defined period (e.g., 15 minutes) at the assay temperature.
-
Load one syringe of the stopped-flow instrument with the enzyme/inhibitor mixture and the other syringe with the CO₂-saturated solution.
-
Rapidly mix the contents of the syringes and initiate the spectrophotometric reading at the wavelength of maximum absorbance change for the pH indicator.
-
Record the initial rate of the reaction (the linear phase of the absorbance change).
-
Repeat the measurement with different concentrations of the inhibitor.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction at each inhibitor concentration.
-
Plot the V₀ against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Kᵢ).
-
Colorimetric CO₂ Hydration Assay
This method is a simpler, endpoint or kinetic assay suitable for high-throughput screening.
Principle: Similar to the stopped-flow assay, this method relies on the pH change due to CO₂ hydration, monitored by a colorimetric pH indicator in a microplate format.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare reagents as described for the stopped-flow assay.
-
-
Instrumentation:
-
Microplate reader capable of kinetic or endpoint absorbance measurements.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, pH indicator, enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the CO₂-saturated solution to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time (kinetic assay) or measure the absorbance after a fixed time point (endpoint assay).
-
-
Data Analysis:
-
For kinetic assays, calculate the initial reaction rates. For endpoint assays, use the final absorbance values.
-
Plot the reaction rates or absorbance values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
pH-Stat Method
This method directly measures the production of protons during the CO₂ hydration reaction.
Principle: The assay is performed in a reaction vessel where the pH is maintained at a constant level by the automated addition of a titrant (e.g., NaOH). The rate of addition of the titrant is proportional to the rate of the enzymatic reaction.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: A low-buffering capacity solution is used, such as a dilute Tris buffer.
-
Substrate: CO₂ gas is bubbled through the reaction vessel at a constant rate.
-
Titrant: A standardized solution of NaOH (e.g., 0.1 M).
-
Enzyme and Inhibitor Solutions: Prepared as described previously.
-
-
Instrumentation:
-
A pH-stat apparatus consisting of a pH meter, an automatic burette, and a reaction vessel with a stirrer and temperature control.
-
-
Assay Procedure:
-
Add the enzyme and inhibitor solution to the reaction vessel and allow it to equilibrate.
-
Start bubbling CO₂ into the solution to initiate the reaction.
-
The pH-stat will automatically add NaOH to maintain the set pH.
-
Record the volume of NaOH added over time.
-
-
Data Analysis:
-
The rate of the reaction is determined from the rate of titrant addition.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.
-
Signaling Pathways and Therapeutic Implications
The inhibition of specific carbonic anhydrase isoforms by this compound has potential therapeutic implications in various diseases. The following diagrams illustrate key signaling pathways where CA inhibition is relevant.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
This diagram illustrates the general mechanism by which sulfonamides, including this compound, inhibit carbonic anhydrase at the molecular level.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Role of CA IX in Tumor Acidosis and Progression
Carbonic anhydrase IX is a tumor-associated isoform that is overexpressed in many cancers in response to hypoxia. Its activity contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of CA IX is a promising anti-cancer strategy.
Caption: Signaling pathway of CA IX in the hypoxic tumor microenvironment.
Role of CA II and CA IV in Aqueous Humor Formation
Carbonic anhydrases II and IV play a crucial role in the ciliary body of the eye in the production of aqueous humor. Inhibition of these isoforms is a key mechanism for lowering intraocular pressure in the treatment of glaucoma.
Caption: Role of carbonic anhydrase in aqueous humor secretion.
Conclusion
This compound is a sulfonamide-based inhibitor of carbonic anhydrase with demonstrated activity against several isoforms. Its potential therapeutic applications, particularly in conditions where CA activity is dysregulated, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing the known inhibitory data, detailing essential experimental protocols for its characterization, and outlining the key signaling pathways in which it may exert its effects. Further studies to elucidate its inhibitory profile against a broader range of human CA isoforms, especially the tumor-associated CA IX and XII, are crucial for advancing its potential in drug development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Activity of Chloraminophenamide
Introduction
This compound, also known by its chemical name 4-Amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide compound. It is recognized primarily as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, making them important therapeutic targets. This compound is also known to be a metabolite of the diuretic drug hydrochlorothiazide.[1][3] This guide provides a detailed overview of the in vitro activity of this compound, focusing on its well-documented role as a carbonic anhydrase inhibitor.
Quantitative Data: Carbonic Anhydrase Inhibition
The primary in vitro activity of this compound is the inhibition of various carbonic anhydrase isoforms. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency.
| Isoform | Kᵢ (nM) | Source Organism |
| hCA I | 8400 | Human |
| hCA II | 75 | Human |
| bCA IV | 160 | Bovine |
| hpCA (β-CA) | Potent (nM range) | Helicobacter pylori |
Data sourced from MedchemExpress and Sigma-Aldrich. Note that specific nanomolar range values for hpCA were not publicly available, but it is described as a potent inhibitor.[2]
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition (Kᵢ)
The inhibitory activity of this compound against various CA isoforms is determined using a well-established spectrophotometric method. The following protocol is a generalized representation based on common laboratory practices for assaying CA inhibitors.
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[4] When an inhibitor like this compound is present, it binds to the enzyme's active site, reducing the rate of p-NPA hydrolysis. The inhibition constant (Kᵢ) is then determined by analyzing the enzyme kinetics at various inhibitor concentrations.
Materials:
-
Purified carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
This compound
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]
-
Solvent for inhibitor and substrate (e.g., DMSO or acetonitrile)[4]
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent.
-
Prepare a stock solution of this compound and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the diluted this compound solutions to the test wells. Include a control well with no inhibitor.
-
Add the CA enzyme solution to all wells except for a blank control.
-
Incubate the plate for a set period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model, often using the Cheng-Prusoff equation or by constructing a Dixon plot.
-
Visualizations
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a competitive inhibitor of carbonic anhydrase. The sulfonamide moiety of the molecule coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event blocks the access of the natural substrate (carbon dioxide) to the active site, thereby inhibiting the enzyme's catalytic activity.
Caption: Competitive inhibition of Carbonic Anhydrase by this compound.
Experimental Workflow: CA Inhibition Assay
The workflow for determining the in vitro inhibitory activity of this compound against carbonic anhydrase follows a structured, multi-step process from preparation to data analysis.
References
The Biological Function of Chloraminophenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide derivative primarily recognized for its potent inhibitory activity against carbonic anhydrase enzymes. This inhibitory profile forms the basis of its principal biological functions, namely diuresis and the reduction of intraocular pressure, positioning it as a molecule of interest in pharmacology. Historically, its significance also lies in its role as a key synthetic intermediate in the production of thiazide diuretics, such as hydrochlorothiazide, for which it is also a known metabolite.[1] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, cellular targets, and the experimental basis for these findings.
Core Biological Function: Carbonic Anhydrase Inhibition
The central biological function of this compound is the inhibition of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] By inhibiting CA, this compound disrupts the physiological processes that depend on this reaction, most notably pH regulation and fluid balance in the kidneys and eyes.
Cellular Targets and Quantitative Inhibition Data
This compound exhibits inhibitory activity against various isoforms of carbonic anhydrase. The inhibition constants (Ki) quantify the potency of this inhibition, with lower values indicating stronger binding.
| Target Isoform | Inhibition Constant (Ki) | Notes |
| Human Carbonic Anhydrase I (hCA I) | 8400 nM | Lower affinity for this isoform. |
| Human Carbonic Anhydrase II (hCA II) | 75 nM | High affinity for this isoform. |
| Bovine Carbonic Anhydrase IV (bCA IV) | 160 nM | Significant affinity for this membrane-bound isoform. |
Data sourced from MedchemExpress, citing Scozzafava A, et al. J Med Chem. 1999.
Mechanism of Action in Key Physiological Systems
Diuretic Effect in the Renal Tubules
The diuretic action of this compound stems from the inhibition of carbonic anhydrase in the proximal convoluted tubule (PCT) of the kidney.[4][5]
Normal Physiological Process:
-
In the PCT, carbonic anhydrase (both membrane-bound CA-IV and cytoplasmic CA-II) facilitates the reabsorption of sodium bicarbonate (NaHCO₃).
-
Luminal H⁺ is secreted in exchange for Na⁺ via the NHE3 antiporter. This H⁺ combines with filtered HCO₃⁻ to form H₂CO₃.
-
Luminal CA-IV catalyzes the rapid conversion of H₂CO₃ to CO₂ and H₂O, which then freely diffuse into the tubular cell.
-
Inside the cell, cytoplasmic CA-II reverses the reaction, converting CO₂ and H₂O back into H₂CO₃, which then dissociates into H⁺ and HCO₃⁻.
-
The H⁺ is recycled for secretion into the lumen, while HCO₃⁻ is transported across the basolateral membrane into the blood, coupled with Na⁺. This process results in the net reabsorption of NaHCO₃.
Effect of this compound: By inhibiting both luminal and cytoplasmic carbonic anhydrase, this compound disrupts this cycle. The reduced reabsorption of NaHCO₃ leads to an increased concentration of these ions in the tubular fluid. This osmotic effect retains water in the tubule, leading to increased urine output (diuresis).[6]
References
- 1. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]
- 2. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubular Reabsorption | Anatomy and Physiology II [courses.lumenlearning.com]
- 5. Carbonic anhydrase-dependent bicarbonate transport in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Solubility and Stability of Chlorpropamide
Disclaimer: The compound "Chloraminophenamide" as specified in the query is not found in the scientific literature. This guide pertains to Chlorpropamide , a structurally similar and well-documented first-generation sulfonylurea drug, which is presumed to be the intended subject of the query.
This document provides a comprehensive technical overview of the solubility and stability of Chlorpropamide, intended for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental methodologies, and illustrates relevant pathways and workflows.
Solubility Profile
Chlorpropamide is a white crystalline powder characterized as being practically insoluble in water, particularly at neutral pH.[1][2] Its solubility is significantly influenced by the pH of the medium and the nature of the solvent.
Aqueous and Solvent Solubility Data
The solubility of Chlorpropamide in various media has been determined through multiple studies. The data is summarized in the table below for ease of comparison.
| Solvent/Medium | Temperature | Solubility | Method | Reference |
| Water (pH 6.0) | Ambient | 2.2 mg/mL | Not Specified | [1][3] |
| Water (pH 7.3) | Ambient | Practically Insoluble | Not Specified | [1][4] |
| Water | 37 °C | 258 mg/L | Not Specified | [5] |
| Ethanol | Ambient | 1:12 (g/mL) | Not Specified | [4][6] |
| Acetone | Ambient | 1:5 (g/mL) | Not Specified | [4][6] |
| Chloroform | Ambient | 1:9 (g/mL) | Not Specified | [6] |
| Methanol | Ambient | Freely Soluble | Not Specified | [2] |
| Diethyl Ether | Ambient | 1:200 (g/mL) | Not Specified | [4] |
| Supercritical CO₂ | 313.15 - 353.15 K | 2.29 x 10⁻⁶ - 72.2 x 10⁻⁶ (mole fraction) | Semiflow Apparatus | [7] |
| n-Butanol | 283.15 K | 0.0198 (mole fraction) | Laser Method | [8] |
| n-Butanol | 323.15 K | 0.0827 (mole fraction) | Laser Method | [8] |
| Ethyl Acetate | 283.15 K | 0.0135 (mole fraction) | Laser Method | [8] |
| Ethyl Acetate | 323.15 K | 0.0463 (mole fraction) | Laser Method | [8] |
Experimental Protocols for Solubility Determination
Protocol 1: Solubility in Organic Solvents by Laser Method [8] A dynamic laser method was employed to determine the solubility of Chlorpropamide in various alcohols and acetate esters.
-
An excess amount of Chlorpropamide is added to a known volume of the selected solvent in a jacketed glass vessel.
-
The solution is continuously stirred and heated at a controlled rate.
-
A laser beam is passed through the solution to a photodetector.
-
The temperature at which the solid phase completely dissolves, indicated by a stable maximum in the laser signal, is recorded as the equilibrium temperature.
-
This process is repeated at different concentrations to generate a solubility curve as a function of temperature.[8]
-
The crystal structure of the solid phase before and after the experiment is confirmed by Powder X-ray Diffraction (XRD) to ensure no polymorphic transformation has occurred.[8]
Protocol 2: Solubility in Supercritical Carbon Dioxide [7] The solubility of Chlorpropamide in supercritical CO₂ was measured using a semiflow apparatus.
-
A high-pressure pump delivers liquid CO₂ to a thermostatted vessel containing the solid drug.
-
The system is maintained at a constant temperature (e.g., 313.15 K, 333.15 K, or 353.15 K) and pressure (10–30 MPa).[7]
-
The supercritical fluid, saturated with the solute, is passed through a depressurization line.
-
A continuous solvent-dilution device is used to prevent precipitation and underestimation of solubility data.[7]
-
The amount of dissolved Chlorpropamide is quantified, typically by a chromatographic method, to determine its mole fraction solubility under the specific conditions.
Stability Profile
Stability testing is crucial for ensuring the safety and efficacy of a drug substance. Forced degradation studies for Chlorpropamide have been conducted to identify its degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. Studies show that Chlorpropamide is notably susceptible to oxidative degradation.[9]
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Hydrolysis (Acidic) | 1 N HCl | Inert / No significant degradation | [9][10] |
| Hydrolysis (Alkaline) | 1 N NaOH | Inert / No significant degradation | [9][10] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Significant degradation observed | [9][10] |
| Thermal | Dry and Wet Heat | Inert / No significant degradation | [9][10] |
| Photolytic | UV and Fluorescent Light | Inert / No significant degradation | [9][10] |
The primary degradation product identified from hydrolysis and in solid dosage forms is p-chlorobenzenesulfonamide.[11][12]
Experimental Protocols for Stability Assessment
The development of a stability-indicating method is a primary goal of forced degradation studies.[13][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol 3: Stability-Indicating HPLC Method [9] This protocol describes a validated HPLC method for the quantification of Chlorpropamide and its degradation products.
-
Chromatographic System: An Inertsil ODS 3V column (150mm × 4.6mm; 5μm particle size) is used.[9]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 30:63:7 (v/v/v) is employed.[9]
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[9]
-
Detection: UV detection is performed at a wavelength of 254 nm.[9]
-
Sample Preparation for Forced Degradation:
-
Acid/Base Hydrolysis: A solution of Chlorpropamide (e.g., 1 mg/mL) is refluxed with 1 N HCl or 1 N NaOH for a specified period, then neutralized.
-
Oxidation: The drug solution is treated with 3-30% H₂O₂ at room temperature.[15]
-
Thermal: The solid drug substance is exposed to dry heat (e.g., 105°C for 3 hours) or wet heat.[2][15]
-
Photolytic: The drug solution or solid is exposed to a combination of UV (200 W h/m²) and fluorescent light (1.2 million lux hours).[15]
-
-
Analysis: Stressed samples are diluted appropriately and injected into the HPLC system to separate the parent drug from any degradation products. The method's ability to resolve these peaks demonstrates its stability-indicating nature.
Visualizations
Workflow for Forced Degradation Studies
The following diagram outlines the typical workflow for conducting a forced degradation study to develop a stability-indicating analytical method.
Signaling Pathway: Mechanism of Action
Chlorpropamide, like other sulfonylureas, lowers blood glucose by stimulating insulin release from pancreatic β-cells.[1][5][16] This is achieved by interacting with the ATP-sensitive potassium (K-ATP) channel on the cell membrane.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpropamide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CHLORPROPAMIDE CAS#: 94-20-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The assay and stability of chlorpropamide in solid dispersion with urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. What is the mechanism of Chlorpropamide? [synapse.patsnap.com]
Unveiling the Pharmacokinetics and Metabolism of Chloraminophenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide), a compound structurally related to sulfonamide diuretics, has been identified as a metabolite of the widely prescribed antihypertensive agent, hydrochlorothiazide. While hydrochlorothiazide is largely excreted unchanged, the in vivo formation of this compound points to a metabolic pathway with potential implications for pharmacokinetics, pharmacodynamics, and toxicology. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and metabolism, with a focus on its formation from hydrochlorothiazide.
Pharmacokinetics of the Parent Compound: Hydrochlorothiazide
To understand the pharmacokinetic profile of this compound, it is essential to first consider the disposition of its parent drug, hydrochlorothiazide. Hydrochlorothiazide is primarily eliminated unchanged by the kidneys. However, the formation of this compound, albeit a minor pathway, necessitates a review of hydrochlorothiazide's absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Bioavailability | 60-80% | Human | Oral | [1] |
| Tmax | ~2 hours | Human | Oral | [1] |
| Distribution | ||||
| Protein Binding | ~40% | Human | [1] | |
| Erythrocyte Accumulation | Ratio to plasma ~3.5 | Human | [1] | |
| Metabolism | ||||
| Primary Metabolite | 4-amino-6-chloro-1,3-benzenedisulfonamide | Human | Oral | [1] |
| Secondary Metabolite | Chlorothiazide | Human | Oral | [1] |
| Excretion | ||||
| Half-life (t½) | 5-14 hours | Human | Oral | [1] |
| Primary Route | Renal | Human | Oral | [1] |
Metabolism of Hydrochlorothiazide to this compound
The biotransformation of hydrochlorothiazide to this compound involves the hydrolysis of the thiadiazine ring of the parent molecule. This metabolic conversion has been confirmed in vivo in humans.[1]
Metabolic Pathway
The proposed mechanism for the formation of this compound from hydrochlorothiazide is through hydrolysis, which leads to the opening of the thiadiazine ring.
Caption: Metabolic conversion of Hydrochlorothiazide to this compound.
While the precise enzymatic catalysis of this reaction in the kidney is not fully elucidated, carbonic anhydrases, which are abundant in renal tissue and are known to interact with sulfonamide drugs, are potential candidates.[2][3]
Pharmacokinetics of this compound
Direct and comprehensive pharmacokinetic studies on this compound are limited. However, insights can be gleaned from the studies that have identified and quantified it as a metabolite of hydrochlorothiazide.
Erythrocyte Binding
A notable characteristic of this compound is its significant binding to erythrocytes. Studies have shown that the concentration of this compound in red blood cells can be substantially higher than in plasma. This binding is thought to be, at least in part, to the enzyme carbonic anhydrase present in erythrocytes.[4]
Experimental Protocols
In Vivo Formation of this compound
A study by Okuda et al. (1987) provided evidence for the in vivo formation of this compound in a patient treated with hydrochlorothiazide. The methodology likely involved the collection of urine samples from the patient, followed by extraction and chromatographic analysis to identify and quantify the metabolite.
Erythrocyte Binding Studies
The investigation into the binding of this compound to erythrocytes by Yamazaki et al. (1990) would have involved the following general steps:
-
Incubation of rabbit erythrocytes with varying concentrations of this compound.
-
Separation of erythrocytes from the plasma/buffer.
-
Lysis of the erythrocytes to release the bound compound.
-
Quantification of this compound in the erythrocyte lysate and the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis of the binding data using methods like Scatchard plots to determine binding parameters.
Analytical Methodology for Quantification
The quantification of this compound in biological matrices typically relies on chromatographic techniques coupled with mass spectrometry.
Sample Preparation Workflow:
Caption: General workflow for the analysis of this compound.
LC-MS/MS Method for Degradation Product Analysis
Mahajan et al. (2012) detailed an LC-MS/MS method for the characterization of hydrochlorothiazide degradation products, including this compound.
| Parameter | Description |
| Chromatographic System | Agilent 1100 series HPLC |
| Column | Not specified |
| Mobile Phase | Not specified |
| Mass Spectrometer | Applied Biosystems MDS Sciex 4000 Q TRAP |
| Ionization Mode | Electrospray Ionization (ESI) |
This study utilized stress conditions (hydrolytic, oxidative, photolytic, and thermal) to induce the degradation of hydrochlorothiazide and subsequently identified the resulting products.[5]
Conclusion
This compound is an established in vivo metabolite of hydrochlorothiazide, formed through the hydrolysis of the parent drug's thiadiazine ring. Its most notable pharmacokinetic feature is its high affinity for erythrocytes, likely due to binding to carbonic anhydrase. While comprehensive pharmacokinetic data for this compound itself remains scarce, its formation represents a metabolic pathway of hydrochlorothiazide that warrants further investigation, particularly concerning its potential contribution to the overall pharmacological and toxicological profile of the parent drug. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation in the kidney and on conducting detailed pharmacokinetic studies of isolated this compound to fully understand its absorption, distribution, metabolism, and excretion characteristics.
References
- 1. Pharmacogenomics of amlodipine and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. karger.com [karger.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Chloraminophenamide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrases. It is also recognized as a metabolite of the diuretic drug hydrochlorothiazide.[1][2] This technical guide provides a comprehensive review of the existing research on this compound, summarizing its chemical properties, synthesis, mechanism of action, and available biological data. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of diuretics and carbonic anhydrase inhibitors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 121-30-2 | [3][5][6] |
| Molecular Formula | C6H8ClN3O4S2 | [3][5][6] |
| Molecular Weight | 285.73 g/mol | [3][5] |
| Melting Point | 251-252 °C | [3] |
| Appearance | White to yellow solid | [3] |
| Solubility | Slightly soluble in water; more freely soluble in alkalies. | [3] |
| UV max (ethanol) | 223.5-224.5, 265-266, 312-314 nm | [3] |
Synthesis of this compound
The synthesis of this compound has been reported in the literature, with one notable method described by Biniecki and Góra in 1958. This process involves a multi-step reaction starting from 3-chloroaniline.[5]
Experimental Protocol: Synthesis via Chlorosulfonation and Amination
Step 1: Chlorosulfonation of 3-Chloroaniline
-
3-Chloroaniline is reacted with an excess of chlorosulfonic acid (ClSO3H). This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group. The directing effect of the amino and chloro groups favors the formation of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.
Step 2: Amination of the Disulfonyl Dichloride
-
The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with ammonia (NH3). The ammonia molecules act as nucleophiles, displacing the chloride ions from the sulfonyl chloride groups to form the corresponding sulfonamide groups. This step yields the final product, 4-amino-6-chloro-1,3-benzenedisulfonamide (this compound).
The overall synthetic workflow can be visualized as follows:
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound's primary mechanism of action is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).
Signaling Pathway of Carbonic Anhydrase
Carbonic anhydrases play a crucial role in maintaining pH homeostasis and facilitating the transport of CO2 and bicarbonate across cell membranes. By inhibiting these enzymes, this compound can disrupt these processes, leading to physiological effects such as diuresis. The fundamental reaction and its impact on cellular pH are depicted below.
Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms
This compound has been shown to be a potent inhibitor of several carbonic anhydrase isoforms. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. Lower Ki values indicate greater potency.
| Carbonic Anhydrase Isoform | Ki (nM) | Reference |
| human CA II (hCA II) | 75 | [7] |
| bovine CA IV (bCA IV) | 160 | [7] |
| human CA I (hCA I) | 8400 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The resulting production of a proton causes a pH change in the reaction buffer, which is monitored by a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red or bromothymol blue)
-
Purified carbonic anhydrase isoform
-
CO2-saturated solution
-
This compound solution at various concentrations
Procedure:
-
A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The initial rate of the enzyme-catalyzed CO2 hydration is measured by monitoring the change in absorbance of the pH indicator over time.
-
The assay is repeated in the presence of varying concentrations of this compound.
-
The inhibition constants (Ki) are calculated by analyzing the effect of the inhibitor concentration on the enzyme activity.
In Vivo and Clinical Data
A 1959 clinical study published in Italian investigated the diuretic effect of a closely related compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, and compared it to other diuretics of the time.[1] This historical data suggests that compounds of this chemical class were of interest for their diuretic properties in a clinical setting.
Toxicity Profile
Safety data for this compound indicates that it is considered a hazardous substance.[7] Key toxicity concerns are summarized below:
-
Acute Toxicity: Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[7]
-
Organ Toxicity: Sulfonamides and their derivatives can cause extensive kidney damage and destroy red blood cells.[7] Overdose may lead to an accumulation of acid in the blood or a diminished blood sugar level.[7]
-
Hypersensitivity: Predisposed individuals can develop hypersensitivity reactions.[7]
-
Irritation: The substance may cause skin and serious eye irritation.[9][10]
Conclusion
This compound is a potent, multi-isoform inhibitor of carbonic anhydrase with a well-defined in vitro mechanism of action. Its synthesis is achievable through established chemical routes. While detailed in vivo and clinical data for this compound itself are limited, its chemical similarity to known diuretics and early clinical interest in related compounds suggest a potential pharmacological profile centered on diuresis. The available toxicity data necessitates careful handling and further investigation in any potential therapeutic development. This review provides a foundational understanding of this compound for researchers and professionals, highlighting areas where further research, particularly in vivo studies, is needed to fully elucidate its therapeutic potential and safety profile.
References
- 1. [Clinical study of the diuretic effect of 4-amino-6-chloro-N, N'-dimethylbenzene-1, 3-disulfonamide; comparison with other current diuretics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.pt [fishersci.pt]
- 4. 4-Amino-6-chloro-1,3-benzenedisulfonamide, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Amino-6-chlorobenzene-1,3-disulfonamide [webbook.nist.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Clozapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of Clozapine, an atypical antipsychotic drug. The protocols detailed below are intended to guide researchers in establishing robust and reliable assays for Clozapine and its major metabolites, Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide, in various matrices, particularly in biological samples for therapeutic drug monitoring and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Clozapine in pharmaceutical formulations and biological fluids.[1] HPLC methods offer good selectivity and sensitivity, especially when coupled with UV or diode array detectors.[2]
Data Presentation: HPLC Methods for Clozapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Serum/Plasma | Pharmaceutical Tablets |
| Extraction | Liquid-Liquid Extraction (Chloroform: n-hexane 50:50)[3] | Automated Solid-Phase Extraction (SPE)[2] | Direct Dissolution |
| Column | C18 | C8[2] | Purospher® Star RP-8 endcapped[4] |
| Mobile Phase | 50:50 10mM disodium hydrogen phosphate: Acetonitrile[3] | Acetonitrile-methanol-10 mM dipotassium hydrogenphosphate, pH 3.7 (30:2:100, v/v/v)[2] | Methanol:Water (80:20 v/v)[4] |
| Detection | UV at 254 nm[3] | Diode Array at 220 nm[2] | UV |
| Linearity Range | 25-800 ng/mL[3] | Not specified | 10-200 µg/mL[4] |
| LOD | Not specified | 15 nmol/L[2] | 7.42 µg/mL[4] |
| LOQ | 25 ng/mL[3] | Not specified | 22.51 µg/mL[4] |
| Recovery | >80%[5] | 85-95%[2] | Not applicable |
| Precision (%RSD) | <15%[3] | Inter-assay: 1.1-9.3%, Intra-assay: 4.2-8.0%[2] | 0.13%[4] |
Experimental Protocol: HPLC-UV for Clozapine in Human Plasma [3][5]
This protocol describes the quantification of Clozapine in human plasma using HPLC with UV detection.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma, add an internal standard (e.g., Diazepam).
-
Add 1 mL of extraction solvent (e.g., a mixture of chloroform and n-hexane, 50:50 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 25 µL of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Instrument: HPLC system with a UV-VIS detector.
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% triethylamine (40:10:50, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[5]
-
Injection Volume: 50 µL.[5]
c. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Clozapine into drug-free human plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of Clozapine to the internal standard against the nominal concentration.
-
Determine the concentration of Clozapine in the test samples by interpolating their peak area ratios from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the determination of Clozapine and its metabolites in biological matrices.[6][7] It is considered the gold standard for therapeutic drug monitoring due to its high selectivity and low detection limits.[8]
Data Presentation: LC-MS/MS Methods for Clozapine Analysis
| Parameter | Method 1[6] | Method 2[9] | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) |
| Column | C18 | Not specified | Waters XBridge™ Premier BEH™ UPLC™ |
| Ionization | Positive Ion Electrospray (ESI) | Not specified | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Targeted MS/MS | Tandem Mass Spectrometry |
| Linearity Range | 1-1000 ng/mL | 1-10,000 ng/mL | 12-4946 ng/mL |
| LOQ | 1 ng/mL | 1 ng/mL (MS), 1-5 ng/mL (MS/MS) | 12 ng/mL |
| Precision (%RSD) | <14% | Not specified | <1.2% |
Experimental Protocol: LC-MS/MS for Clozapine and Metabolites in Human Plasma [6]
This protocol outlines a method for the simultaneous quantification of Clozapine, Norclozapine, and Clozapine-N-oxide in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of human plasma into a glass tube.
-
Add an appropriate internal standard.
-
Add 5 mL of the extraction solvent.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution.
-
Ionization Mode: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Clozapine: m/z 327 → m/z 270
-
Norclozapine: m/z 313 → m/z 192
-
Clozapine-N-oxide: m/z 343 → m/z 256
-
Spectrophotometry
Spectrophotometric methods offer a simple and cost-effective approach for the determination of Clozapine, particularly in pharmaceutical dosage forms.[10][11] These methods are often based on charge-transfer complexation or oxidation reactions that produce a colored product.[11]
Data Presentation: Spectrophotometric Methods for Clozapine Analysis
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Principle | Oxidation with bromate | Charge-transfer with iodine | Reaction with iodine in dichloromethane |
| Matrix | Dosage Forms | Tablets and Urine | Urine and Tablets |
| Wavelength (λmax) | 308 nm | 365 nm | 365 nm |
| Linearity Range | Up to 12.0 µg/mL | 4-200 µg/mL | 15-400 mg/L |
| LOD | 0.1 µg/mL | 1.12 µg/mL | 10.42 mg/L |
| Molar Absorptivity | 1.986 x 10⁴ L mol⁻¹ cm⁻¹ | Not specified | Not specified |
Experimental Protocol: Spectrophotometric Determination of Clozapine [10]
This protocol is based on the oxidation of Clozapine with potassium bromate.
a. Reagent Preparation
-
Clozapine Standard Solution: Prepare a stock solution of Clozapine in a suitable solvent and make serial dilutions to obtain working standards.
-
Potassium Bromate Solution: Prepare a solution of potassium bromate in a perchloric acid medium.
b. Assay Procedure
-
To a series of volumetric flasks, add aliquots of the Clozapine standard solutions.
-
Add the potassium bromate solution to each flask.
-
Allow the reaction to proceed for a specified time to develop the color.
-
Dilute to volume with the appropriate solvent.
-
Measure the absorbance of the resulting yellow-colored species at 308 nm against a reagent blank.
c. Data Analysis
-
Construct a calibration curve by plotting absorbance versus the concentration of Clozapine.
-
Determine the concentration of Clozapine in the sample solution from the calibration curve.
Visualizations
Experimental Workflow for Clozapine Analysis in Biological Samples
Caption: General experimental workflow for the analysis of Clozapine.
Metabolic Pathway of Clozapine
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clozapine Assay HPLC Method acc to USP Monograph [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Spectrophotometric determination of clozapine based on its oxidation with bromate in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated spectrophotometric and fluorimetric methods for analysis of clozapine in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ata-journal.org [ata-journal.org]
Application Notes and Protocols for the Quantification of Chlorpheniramine in Biological Samples
Disclaimer: The compound "Chloraminophenamide" does not appear in publicly available scientific literature and may be a typographical error. Based on the phonetic similarity, this document provides detailed application notes and protocols for the quantification of Chlorpheniramine , a common antihistamine, in biological samples. These protocols serve as a representative example of the methodologies used for quantifying small molecules in biological matrices.
Application Note: Quantification of Chlorpheniramine in Human Plasma using LC-MS/MS
Introduction
Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria. Accurate quantification of Chlorpheniramine in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Chlorpheniramine in human plasma.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium formate, Ultrapure water.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled Chlorpheniramine or another suitable compound.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Chlorpheniramine in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and QC samples.
-
Spiking: Spike the working standard solutions into blank human plasma to create calibration standards ranging from 1 to 500 ng/mL and QC samples at low, medium, and high concentrations.
Sample Preparation from Biological Matrix (Plasma)
The protein precipitation or "plasma crash" method is a common and straightforward technique for sample preparation.[3]
-
Aliquoting: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of Chlorpheniramine from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Chlorpheniramine and the internal standard.
-
Optimization: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Data Presentation
The following table summarizes typical quantitative data for a validated LC-MS/MS method for Chlorpheniramine in human plasma.
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow for Chlorpheniramine Quantification
Caption: Workflow for Chlorpheniramine quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Chlorpheniramine in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings. Proper validation of the method is essential to ensure data quality and regulatory compliance.
References
- 1. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionsource.com [ionsource.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dichlorphenamide in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma therapy is to lower IOP to prevent further optic nerve damage and vision loss. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively reduce IOP by decreasing the production of aqueous humor, the fluid that fills the front part of the eye.
This document provides detailed application notes and protocols for the investigation of Dichlorphenamide , a potent carbonic anhydrase inhibitor, in the context of glaucoma research. While the user's initial query mentioned "Chloraminophenamide," it has been determined that Dichlorphenamide is the scientifically recognized and researched compound for this indication. These guidelines are intended to assist researchers in designing and executing preclinical and clinical studies to evaluate the efficacy and mechanism of action of Dichlorphenamide and related compounds for the treatment of glaucoma.
Mechanism of Action: Carbonic Anhydrase Inhibition
Dichlorphenamide exerts its IOP-lowering effect by inhibiting the enzyme carbonic anhydrase, particularly isoenzyme II, which is abundant in the ciliary processes of the eye. The inhibition of this enzyme reduces the formation of bicarbonate ions (HCO3-) in the ciliary epithelium. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[1][2][3]
Data Presentation: Efficacy of Carbonic Anhydrase Inhibitors
Table 1: Representative Intraocular Pressure (IOP) Reduction with Topical Carbonic Anhydrase Inhibitors in Patients with Open-Angle Glaucoma or Ocular Hypertension
| Carbonic Anhydrase Inhibitor | Dosage Regimen | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction | Study Duration |
| Dorzolamide 2% | Thrice Daily | 25.4 | 4.8 | 18.9% | 3 months |
| Brinzolamide 1% | Thrice Daily | 25.1 | 4.3 | 17.1% | 3 months |
Note: Data are representative values compiled from various clinical studies and are intended for comparative purposes. Actual results may vary.
Table 2: Effect of Systemic Carbonic Anhydrase Inhibitors on Aqueous Humor Dynamics
| Carbonic Anhydrase Inhibitor | Route of Administration | Effect on Aqueous Humor Flow Rate |
| Acetazolamide | Oral | Reduction of 40-60% |
| Dichlorphenamide | Oral | Significant reduction (quantitative data from older studies suggest potent effects) |
Signaling Pathway
The signaling pathway for carbonic anhydrase inhibitors in reducing intraocular pressure is direct and localized to the ciliary epithelium.
Experimental Protocols
In Vitro Protocol: Carbonic Anhydrase Activity Assay
This protocol is designed to determine the inhibitory activity of Dichlorphenamide on carbonic anhydrase in vitro.
Objective: To quantify the inhibition constant (Ki) of Dichlorphenamide for carbonic anhydrase II.
Materials:
-
Purified human carbonic anhydrase II (CAII)
-
Dichlorphenamide
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Dichlorphenamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Dichlorphenamide in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare a working solution of CAII in Tris-HCl buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 180 µL of Tris-HCl buffer.
-
Add 10 µL of the Dichlorphenamide dilutions to the respective wells.
-
Add 10 µL of the CAII working solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Plot the reaction rates against the Dichlorphenamide concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
In Vivo Protocol: Evaluation in a Rabbit Model of Ocular Hypertension
This protocol describes the induction of ocular hypertension in rabbits and the subsequent evaluation of the IOP-lowering efficacy of topically administered Dichlorphenamide.
Objective: To determine the effect of topical Dichlorphenamide on IOP in a rabbit model of steroid-induced ocular hypertension.
Animals:
-
New Zealand white rabbits (male, 2.5-3.0 kg)
Materials:
-
Dexamethasone (0.1%) ophthalmic suspension
-
Dichlorphenamide ophthalmic solution (formulated in a suitable vehicle)
-
Tonometer (e.g., Tono-Pen, iCare TONOVET)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
Procedure:
-
Induction of Ocular Hypertension:
-
Instill one drop of 0.1% dexamethasone ophthalmic suspension into one eye of each rabbit twice daily for 3-4 weeks.
-
Measure IOP in both eyes twice a week using a tonometer following the application of a topical anesthetic.
-
A sustained IOP elevation of at least 5 mmHg above the baseline in the treated eye indicates the successful induction of ocular hypertension.
-
-
Drug Administration and IOP Measurement:
-
Once ocular hypertension is established, randomly divide the rabbits into a control group (vehicle) and a treatment group (Dichlorphenamide).
-
Instill a single drop of the vehicle or Dichlorphenamide solution into the hypertensive eye.
-
Measure IOP at baseline (before drug administration) and at 1, 2, 4, 6, 8, and 24 hours post-instillation.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each group at each time point.
-
Determine the maximum IOP reduction (ΔIOPmax) and the duration of action.
-
Compare the IOP changes between the control and treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Experimental Workflow Diagram
Conclusion
These application notes and protocols provide a framework for the systematic investigation of Dichlorphenamide as a potential therapeutic agent for glaucoma. The provided methodologies for in vitro and in vivo studies, along with the visualization of the mechanism of action and experimental workflows, are intended to guide researchers in conducting robust and reproducible experiments. Further research, including well-controlled clinical trials, is necessary to fully elucidate the clinical efficacy and safety of Dichlorphenamide for the long-term management of glaucoma.
References
Application Notes and Protocols for Chloraminophenamide as a Diuretic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide derivative that has been identified as a carbonic anhydrase inhibitor.[1] Its structural relationship to thiazide diuretics suggests its potential as a diuretic agent. This document provides detailed application notes and experimental protocols for the investigation of this compound's diuretic properties.
Principle and Mechanism of Action
This compound is believed to exert its diuretic effect primarily through the inhibition of carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate in the proximal convoluted tubules of the kidneys.[2][3] By blocking this enzyme, this compound leads to an increase in the urinary excretion of bicarbonate, sodium, potassium, and water, resulting in diuresis and alkalinization of the urine.[3][4] While its primary mechanism is likely through carbonic anhydrase inhibition, its structural similarity to thiazide diuretics suggests a potential secondary effect on the Na+/Cl- cotransporter in the distal convoluted tubule.[5][6]
Proposed Signaling Pathway for Diuretic Action
Caption: Proposed mechanism of action of this compound in the renal proximal tubule.
Quantitative Data Summary
The following tables summarize representative data for carbonic anhydrase inhibitors (e.g., Acetazolamide) and thiazide diuretics (e.g., Hydrochlorothiazide), which can serve as a benchmark for evaluating the diuretic effect of this compound.
Table 1: Effect on Urine Output
| Compound | Dose (mg/kg) | Route | Time (hours) | Urine Output (mL/kg) | Fold Increase vs. Control |
| Control (Saline) | - | Oral | 24 | 10.5 ± 1.2 | 1.0 |
| Acetazolamide | 50 | Oral | 24 | 25.2 ± 2.5 | ~2.4 |
| Hydrochlorothiazide | 25 | Oral | 24 | 31.5 ± 3.1 | ~3.0 |
| This compound | TBD | Oral | 24 | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Effect on Urinary Electrolyte Excretion (24 hours)
| Compound | Dose (mg/kg) | Na+ (mEq/kg) | K+ (mEq/kg) | Cl- (mEq/kg) | HCO3- (mEq/kg) |
| Control (Saline) | - | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.1 ± 0.05 |
| Acetazolamide | 50 | 3.5 ± 0.4 | 2.1 ± 0.3 | 2.0 ± 0.3 | 2.5 ± 0.4 |
| Hydrochlorothiazide | 25 | 4.2 ± 0.5 | 1.5 ± 0.2 | 4.5 ± 0.6 | 0.3 ± 0.1 |
| This compound | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
In Vivo Diuretic Activity in Rats (Modified Lipschitz Test)
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.[7][8]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control: Hydrochlorothiazide (25 mg/kg) or Acetazolamide (50 mg/kg)
-
Normal saline (0.9% NaCl)
-
Oral gavage needles
-
Urine collection tubes
-
Flame photometer
-
Chloride titrator
Procedure:
-
Acclimatize rats for at least 3 days with free access to food and water.
-
Fast the rats overnight (18 hours) before the experiment, with free access to water.
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Hydrochlorothiazide or Acetazolamide)
-
Group 3-5: this compound (e.g., 25, 50, 100 mg/kg)
-
-
Administer 25 mL/kg of normal saline orally to each rat to ensure a uniform water and salt load.
-
Thirty minutes after saline loading, administer the vehicle, positive control, or this compound orally.
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at 1, 2, 4, 6, 8, and 24 hours.
-
Record the total volume of urine for each time point.
-
Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer and chloride titrator.
Data Analysis:
-
Calculate the diuretic action: (Urine volume of test group / Urine volume of control group)
-
Calculate the saluretic index: (Total Na+ and Cl- excretion of test group / Total Na+ and Cl- excretion of control group)
-
Calculate the natriuretic index: (Total Na+ excretion of test group / Total Na+ excretion of control group)
-
Calculate the K+ sparing index: (Na+/K+ ratio of test group / Na+/K+ ratio of control group)
Caption: Experimental workflow for in vivo diuretic activity testing.
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay determines the inhibitory effect of this compound on carbonic anhydrase activity.[1][9]
Materials:
-
Carbonic Anhydrase (CA) enzyme (e.g., from bovine erythrocytes)
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
This compound
-
Positive control: Acetazolamide
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add the following to respective wells:
-
Enzyme Control wells: CA Assay Buffer and CA enzyme.
-
Inhibitor Control wells: CA Assay Buffer, CA enzyme, and Acetazolamide.
-
Test wells: CA Assay Buffer, CA enzyme, and this compound at various concentrations.
-
Blank wells: CA Assay Buffer.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Add the CA substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test) / Rate of Enzyme Control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Disclaimer
These protocols and application notes are intended for research purposes only by qualified professionals. Appropriate safety precautions should be taken when handling chemical reagents and animals. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. abcam.com [abcam.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetazolamide: a forgotten diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 7. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Chloraminophenamide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide is a sulfonamide that acts as a carbonic anhydrase inhibitor.[1][2][3] It demonstrates inhibitory activity against several isoforms of carbonic anhydrase (CA), with varying potencies.[1][4] This characteristic positions this compound as a compound of interest for research in conditions where carbonic anhydrase activity plays a crucial role, most notably in glaucoma.[1][5][6] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] In the eye, this enzymatic activity is involved in the production of aqueous humor; its inhibition can lead to a reduction in intraocular pressure (IOP), a key therapeutic strategy in glaucoma management.[1][5][9][10]
These application notes provide a comprehensive overview of experimental designs for studying this compound, from in vitro enzyme inhibition and cell-based assays to in vivo models of glaucoma. The protocols detailed below are intended to guide researchers in the effective evaluation of this compound's biological activity and therapeutic potential.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against various carbonic anhydrase isoforms is a critical parameter. The following table summarizes the reported inhibition constants (Ki) for this compound against human (h) and bovine (b) carbonic anhydrase isoforms.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| Human Carbonic Anhydrase I (hCA I) | 8400[1][4] |
| Human Carbonic Anhydrase II (hCA II) | 75[1][4] |
| Bovine Carbonic Anhydrase IV (bCA IV) | 160[1][4] |
Signaling Pathway: Mechanism of Action
The primary mechanism of action for this compound is the inhibition of carbonic anhydrase. This inhibition disrupts the equilibrium of the carbon dioxide hydration reaction, leading to downstream physiological effects. In the context of glaucoma, the inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against purified carbonic anhydrase isoforms.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified carbonic anhydrase (e.g., hCA I, hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
The assay buffer is typically 20 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide).
-
Add the carbonic anhydrase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate to each well.
-
Immediately measure the change in absorbance at 400 nm over time (kinetic read) using a microplate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol verifies the direct binding of this compound to carbonic anhydrase within a cellular context.[2][11][12][13]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target carbonic anhydrase isoform (e.g., HEK293 cells overexpressing hCA II).
-
Treat the cells with a high concentration of this compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble carbonic anhydrase in the supernatant at each temperature using a protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Quantify the amount of soluble protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a "melt curve".
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.
-
Intracellular pH Regulation Assay
This assay assesses the functional consequence of carbonic anhydrase inhibition by this compound on intracellular pH (pHi) regulation.[7][14][15]
Methodology:
-
Cell Preparation and Dye Loading:
-
Perfusion and pH Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Perfuse the cells with a bicarbonate-buffered solution and then switch to a CO₂/HCO₃⁻-free solution to induce intracellular alkalinization, followed by a switch back to the bicarbonate-buffered solution to induce acidification.
-
Record the fluorescence emission at two wavelengths to determine the pHi ratio.
-
-
Inhibitor Treatment:
-
Repeat the perfusion protocol in the presence of this compound.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery from the acid load in the presence and absence of this compound.
-
A slower rate of pHi recovery in the presence of the inhibitor indicates a disruption of the normal pH regulation machinery due to carbonic anhydrase inhibition.
-
In Vivo Intraocular Pressure (IOP) Measurement in an Animal Model
This protocol evaluates the efficacy of topically administered this compound in reducing IOP in an appropriate animal model of glaucoma.
Methodology:
-
Animal Model:
-
Use a suitable animal model for glaucoma research, such as rabbits or rats with induced ocular hypertension.[16]
-
-
Drug Formulation and Administration:
-
Prepare a sterile ophthalmic formulation of this compound at various concentrations.
-
Administer a single drop of the formulation to one eye of each animal. The contralateral eye can receive a vehicle control.
-
-
IOP Measurement:
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes to determine the efficacy and duration of action of the compound.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro inhibitory activity, cellular target engagement, functional effects on cellular physiology, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential, particularly in the context of antiglaucoma drug development. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further investigation and development of this compound.
References
- 1. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Latest Drugs in Development That Reduce Intraocular Pressure in Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute effects of glaucoma medications on rat intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloraminophenamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide is a sulfonamide-based compound that functions as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This catalytic activity is fundamental to a variety of physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of carbonic anhydrase activity, particularly of specific isoforms, has been implicated in several pathologies, including glaucoma, epilepsy, and various cancers. In a cellular context, inhibition of CAs can lead to alterations in intracellular and extracellular pH, impacting cell proliferation, apoptosis, and other vital cellular functions. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on carbonic anhydrase activity and downstream cellular processes.
Data Presentation
The inhibitory potency of this compound against various human carbonic anhydrase (hCA) isoforms can be quantified and compared. The following table summarizes the inhibition constants (Ki) for this compound against three key hCA isoforms.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 8400 |
| hCA II | 75 |
| bCA IV | 160 |
Note: Data represents typical values and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase-Mediated pH Regulation
Carbonic anhydrases play a crucial role in maintaining cellular pH homeostasis. In many cancer cells, particularly under hypoxic conditions, the overexpression of isoforms like CA IX leads to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. This compound, by inhibiting CA activity, can disrupt this process.
Application Notes and Protocols for Chloraminophenamide Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide derivative that acts as a carbonic anhydrase inhibitor. Its primary pharmacological effect is diuresis, achieved by inhibiting the carbonic anhydrase enzyme, particularly in the proximal tubules of the kidneys. This inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in increased urine output. These application notes provide an overview of the use of animal models in the preclinical evaluation of this compound, with a focus on diuretic activity and general toxicity assessment. The rat is a commonly used and appropriate model for these studies.
Animal Models
The primary animal model for studying the diuretic effect of this compound is the rat . Various strains, such as Wistar and Sprague-Dawley, are suitable for these experiments. Rodent models are well-established for diuretic screening due to their physiological similarities to humans in terms of renal function and their cost-effectiveness for in vivo studies.[1]
Application 1: Evaluation of Diuretic Activity
This application note describes the use of a rat model to assess the diuretic, natriuretic (sodium excretion), and saluretic (salt excretion) effects of this compound.
Experimental Protocol: Diuretic Activity in Rats
1. Animal Preparation and Acclimatization:
-
Male or female Wistar rats (150-250 g) are used.
-
Animals are housed in standard metabolic cages designed for the separate collection of urine and feces.[1]
-
Rats are acclimatized to the cages for at least 24 hours before the experiment, with free access to food and water.
-
Food is withdrawn 18 hours prior to the experiment, but water remains available ad libitum.
2. Hydration and Dosing:
-
To ensure a measurable urine output, animals are hydrated with an oral saline load (0.9% NaCl) of 15 ml/kg body weight.[1]
-
Animals are divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Standard Group: Receives a known diuretic, such as Furosemide (10 mg/kg, oral) or Hydrochlorothiazide (10 mg/kg, oral).
-
Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, oral).
-
3. Urine Collection and Analysis:
-
Urine is collected at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).[1]
-
The total volume of urine for each collection period is measured.
-
The pH of the urine samples is determined.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index: (Total Na+ and Cl- excretion in test group) / (Total Na+ and Cl- excretion in control group)
-
Natriuretic Index: (Na+ excretion in test group) / (Na+ excretion in control group)
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the test groups with the control group.
Illustrative Quantitative Data (for a related Sulfonamide Diuretic)
The following table provides representative data on the diuretic effect of a sulfonamide carbonic anhydrase inhibitor in rats. Note: This data is for illustrative purposes and is based on studies with related compounds, not this compound itself.
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) |
| Control (Vehicle) | - | 2.5 ± 0.4 | 120 ± 10 | 25 ± 3 | 110 ± 9 |
| Furosemide (Standard) | 10 | 8.2 ± 1.1 | 180 ± 15 | 35 ± 4 | 175 ± 12 |
| Related Sulfonamide (Low Dose) | 25 | 4.1 ± 0.6 | 145 ± 12 | 28 ± 3 | 135 ± 10 |
| Related Sulfonamide (Medium Dose) | 50 | 5.8 ± 0.8 | 160 ± 13 | 30 ± 4 | 155 ± 11 |
| Related Sulfonamide (High Dose) | 100 | 7.1 ± 0.9 | 175 ± 14 | 32 ± 4 | 170 ± 12 |
| *p < 0.05 compared to control. Data are presented as mean ± SD. |
Application 2: Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for drug development. The rat is a suitable model for initial pharmacokinetic profiling.
Experimental Protocol: Pharmacokinetic Study in Rats
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300 g) are often used.
-
For intravenous (IV) administration, a catheter is surgically implanted in the jugular vein. For oral (PO) administration, an oral gavage needle is used.
2. Dosing:
-
Intravenous (IV) Group: A single bolus dose of this compound (e.g., 10 mg/kg) is administered through the jugular vein catheter.
-
Oral (PO) Group: A single dose of this compound (e.g., 50 mg/kg) is administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
The concentration of this compound in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose.
-
Illustrative Pharmacokinetic Data (for a related Sulfonamide)
The following table presents typical pharmacokinetic parameters for a sulfonamide compound in rats. Note: This data is for illustrative purposes and is based on studies with related compounds, not this compound itself.
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (µg/mL) | 25.4 ± 3.1 | 15.8 ± 2.5 |
| Tmax (h) | 0.08 (infusion end) | 1.5 ± 0.5 |
| AUC (0-inf) (µg*h/mL) | 45.2 ± 5.8 | 68.9 ± 9.2 |
| t1/2 (h) | 2.8 ± 0.4 | 3.1 ± 0.5 |
| CL (mL/h/kg) | 221 ± 28 | - |
| Vd (L/kg) | 0.9 ± 0.1 | - |
| Bioavailability (F%) | - | 61.0 ± 8.5 |
| Data are presented as mean ± SD. |
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in the Kidney
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow for Diuretic Activity Screening
Caption: Workflow for evaluating the diuretic activity of this compound in a rat model.
References
Application Notes and Protocols for High-Throughput Screening with Chloraminophenamide
Topic: High-Throughput Screening with Chloraminophenamide for Identification of Novel CFTR Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a known carbonic anhydrase inhibitor, belongs to the sulfonamide class of compounds.[1][2][3] Due to this structural motif, which is present in various modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), this compound is a candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel CFTR inhibitors or activators. This document outlines a detailed protocol for a cell-based HTS assay to evaluate the effect of this compound and other small molecules on CFTR activity.
The described assay utilizes a genetically engineered Fischer Rat Thyroid (FRT) epithelial cell line stably co-expressing human wild-type CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[4] This robust and sensitive assay allows for the high-throughput identification of compounds that modulate CFTR-mediated halide conductance.[4]
Signaling Pathway of CFTR Activation
The activation of the CFTR channel is a complex process primarily regulated by the cyclic AMP (cAMP) signaling pathway. In the presented assay, a cocktail of agonists is used to maximize CFTR activation. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. IBMX (3-isobutyl-1-methylxanthine) inhibits phosphodiesterases, the enzymes responsible for cAMP degradation, thus sustaining high levels of cAMP. This elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR, leading to channel opening and ion transport.
References
Application Notes and Protocols for Topical Chloraminophenamide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloraminophenamide is a sulfonamide derivative known to be a potent inhibitor of carbonic anhydrase (CA).[1] While its systemic effects as a diuretic are established, its potential for topical application remains an area of interest for localized therapeutic effects. Carbonic anhydrase isoenzymes are present in the skin and are involved in various physiological processes.[2] Inhibition of these enzymes through topical administration of this compound could offer therapeutic benefits for certain dermatological conditions.
These application notes provide a comprehensive guide for the development of a topical formulation of this compound, including formulation strategies, detailed experimental protocols for characterization and evaluation, and relevant quantitative data for reference.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective topical formulation.
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₃O₄S₂ | [1][3][4] |
| Molecular Weight | 285.73 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 251-252 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and slightly in Ethanol. | [3][4][5] |
| pKa | 9.24 ± 0.60 (Predicted) | [6] |
Proposed Signaling Pathway
The proposed mechanism of action for topical this compound involves the inhibition of carbonic anhydrase isoenzymes in the skin. This can modulate local pH and ion transport, potentially influencing cellular processes relevant to certain skin disorders.
Caption: Proposed signaling pathway of topical this compound in the skin.
Formulation Development
Due to its poor water solubility, a key challenge in formulating this compound for topical delivery is achieving adequate drug solubilization and skin penetration. A hydrogel-based formulation using co-solvents is a promising approach.
Excipient Selection
| Excipient Class | Example | Concentration (% w/w) | Justification |
| Active Pharmaceutical Ingredient (API) | This compound | 1.0 | Therapeutic dose (can be varied). |
| Gelling Agent | Carbopol® 940 | 1.0 - 2.0 | Forms a clear, viscous gel with good spreadability.[7] |
| Co-solvent / Solubilizer | Propylene Glycol | 10.0 - 20.0 | Enhances solubility of poorly water-soluble drugs.[1][8][9] |
| Co-solvent / Solubilizer | Polyethylene Glycol (PEG) 400 | 5.0 - 10.0 | Acts as a solubilizer and penetration enhancer.[1][] |
| Neutralizing Agent | Triethanolamine | q.s. to pH 6.0-6.5 | Neutralizes Carbopol to form the gel. |
| Preservative | Phenoxyethanol | 0.5 - 1.0 | Provides broad-spectrum antimicrobial activity. |
| Humectant | Glycerin | 2.0 - 5.0 | Prevents the formulation from drying out.[11] |
| Purified Water | q.s. to 100 | Vehicle. |
Formulation Workflow
Caption: Workflow for the preparation of a topical this compound gel.
Experimental Protocols
Formulation Preparation
-
Carbopol Dispersion: Slowly sprinkle Carbopol 940 into purified water while stirring continuously until a uniform, lump-free dispersion is obtained.
-
Solvent Phase Preparation: In a separate vessel, mix propylene glycol and PEG 400.
-
API Dissolution: Add this compound to the solvent mixture and stir until completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Mixing: Slowly add the this compound solution to the Carbopol dispersion with constant stirring.
-
Addition of Other Excipients: Add glycerin and phenoxyethanol to the mixture and stir until uniform.
-
Neutralization: Slowly add triethanolamine dropwise while monitoring the pH. Continue addition until a pH of 6.0-6.5 is achieved and a clear, viscous gel is formed.
-
Final Mixing: Continue stirring for a few more minutes to ensure homogeneity.
Physicochemical Characterization
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, homogenous, and free from particulate matter. |
| pH | pH meter | 6.0 - 6.5 |
| Viscosity | Brookfield Viscometer | 5000 - 15000 cP (representative range).[3][7] |
| Drug Content | HPLC | 95.0% - 105.0% of the label claim. |
In Vitro Skin Permeation Testing (IVPT)
This protocol is based on the use of a Franz diffusion cell.
Caption: Experimental workflow for in vitro skin permeation testing.
Protocol:
-
Franz Cell Preparation: Assemble the Franz diffusion cells and fill the receptor chambers with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4). Ensure no air bubbles are trapped. The system should be maintained at 32 ± 1°C.
-
Skin Preparation: Use excised human or animal skin (e.g., rat or porcine). Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known quantity (e.g., 100 mg/cm²) of the this compound gel formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
Representative Permeation Parameters of a Topical Sulfonamide:
| Parameter | Representative Value | Unit |
| Steady-State Flux (Jss) | 0.5 - 5.0 | µg/cm²/h |
| Permeability Coefficient (Kp) | 1.0 x 10⁻³ - 1.0 x 10⁻² | cm/h |
| Lag Time (tL) | 0.5 - 2.0 | h |
Note: These are representative values and will need to be experimentally determined for the specific this compound formulation.
Stability Testing
Stability studies should be conducted according to ICH guidelines (Q1A R2).[3][12][13][14]
| Storage Condition | Time Points | Parameters to be Tested |
| Long-term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | Appearance, pH, viscosity, drug content, related substances. |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, pH, viscosity, drug content, related substances. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in the formulation and permeation samples.
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a phosphate buffer (pH 4.0) and methanol (e.g., 70:30 v/v).[15][16] |
| Flow Rate | 1.0 mL/min[15][16] |
| Detection Wavelength | 215 nm (or as determined by UV scan)[15][16] |
| Column Temperature | 30°C[15][16] |
| Injection Volume | 20 µL |
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Conclusion
The development of a topical formulation of this compound presents a promising avenue for localized therapeutic intervention. The proposed hydrogel formulation addresses the challenge of its poor water solubility and provides a suitable vehicle for topical delivery. The detailed protocols for formulation, characterization, and evaluation provided in these application notes offer a robust framework for researchers and drug development professionals to advance the investigation of topical this compound. Further optimization and in vivo studies will be necessary to fully elucidate its therapeutic potential.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of carbonic anhydrases in skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 9. Propylene glycol - PCC Group Product Portal [products.pcc.eu]
- 11. medkoo.com [medkoo.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chloraminophenamide Synthesis
Welcome to the technical support center for the synthesis of Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize synthesis yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of 5-chloroaniline-2,4-disulfonyl chloride (Intermediate)
-
Question: My yield of the intermediate, 5-chloroaniline-2,4-disulfonyl chloride, is significantly lower than the reported ~93%. What are the likely causes and how can I improve it?
-
Answer: Low yields in the chlorosulfonation step can arise from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction of m-chloroaniline with chlorosulfonic acid is highly exothermic and requires careful temperature control. Insufficient heating during the reaction period can lead to incomplete conversion.
-
Solution: Ensure the reaction mixture is heated to and maintained at 125-130°C for the recommended 2.5 hours. Proper stirring is crucial to ensure even heat distribution.
-
-
Moisture Contamination: Chlorosulfonic acid and the resulting sulfonyl chloride are highly sensitive to moisture. Water will hydrolyze the chlorosulfonic acid and the product, reducing the yield.
-
Solution: Use oven-dried glassware and ensure all reagents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: At elevated temperatures, prolonged reaction times, or in the presence of impurities, side reactions such as polysulfonation or charring of the starting material can occur.
-
Solution: Adhere strictly to the recommended reaction temperature and time. Using a high purity grade of m-chloroaniline can minimize side reactions. The addition of thionyl chloride helps to convert any sulfonic acid intermediate back to the desired sulfonyl chloride.
-
-
Issue 2: Formation of Impurities during Chlorosulfonation
-
Question: I am observing unexpected spots on my TLC plate after the chlorosulfonation step. What are these impurities and how can I minimize them?
-
Answer: The primary impurities in this step are typically isomeric products and hydrolysis byproducts.
-
Isomeric Impurities: While the amino group in m-chloroaniline directs sulfonation to the ortho and para positions (4 and 6 relative to the amino group), small amounts of other isomers can form.
-
Solution: Precise temperature control is key to maximizing the regioselectivity of the reaction. Purification of the 5-chloroaniline-2,4-disulfonyl chloride can be achieved by recrystallization from a suitable solvent like benzene, followed by the addition of petroleum ether.
-
-
Hydrolysis Product: The presence of 5-chloroaniline-2,4-disulfonic acid, formed from the reaction of the sulfonyl chloride with water, is a common impurity.
-
Solution: As mentioned previously, maintaining strictly anhydrous conditions is critical. During workup, pouring the reaction mixture onto ice water should be done quickly and with vigorous stirring to minimize the contact time of the product with water before filtration.
-
-
Issue 3: Low Yield of this compound (Final Product)
-
Question: The final ammonolysis step is giving me a poor yield of this compound, well below the reported ~91%. What could be going wrong?
-
Answer: Low yields in the final amination step are often related to reaction conditions and the quality of the intermediate.
-
Incomplete Ammonolysis: The reaction of the disulfonyl chloride with ammonia may not go to completion if the ammonia concentration is too low or the reaction time is insufficient.
-
Solution: Ensure a continuous stream of dry ammonia gas is bubbled through the solution for the full duration. Using a solvent like tert-butanol, as described in the patent literature, facilitates the reaction.
-
-
Hydrolysis of the Intermediate: If the 5-chloroaniline-2,4-disulfonyl chloride intermediate is not completely dry or if there is moisture in the reaction setup, it will hydrolyze to the corresponding sulfonic acid, which will not react with ammonia.
-
Solution: Thoroughly dry the intermediate before proceeding to the ammonolysis step. Use anhydrous solvents and dry ammonia gas.
-
-
Side Reactions with Ammonia: While less common, excess ammonia or high temperatures could potentially lead to other reactions.
-
Solution: Maintain the reaction at room temperature as indicated in the protocols.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: My final this compound product is difficult to purify and shows persistent impurities. What are the best purification methods?
-
Answer: The primary impurity is likely the partially aminated product or the hydrolyzed sulfonic acid.
-
Recrystallization: this compound can be purified by recrystallization from aqueous ethanol.[1]
-
Alkaline Wash: Since this compound is slightly soluble in water but more freely soluble in alkaline solutions, a purification strategy could involve dissolving the crude product in a dilute basic solution (e.g., sodium bicarbonate), filtering to remove any insoluble impurities, and then re-precipitating the pure product by acidification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process starting from m-chloroaniline:
-
Chlorosulfonation: m-Chloroaniline is reacted with excess chlorosulfonic acid, followed by treatment with thionyl chloride, to yield 5-chloroaniline-2,4-disulfonyl chloride.
-
Ammonolysis (Amination): The resulting disulfonyl chloride is then reacted with ammonia to form this compound.
Q2: Why is an excess of chlorosulfonic acid used in the first step?
A2: A large excess of chlorosulfonic acid serves as both the reactant and the solvent for the reaction, ensuring complete conversion of the m-chloroaniline.
Q3: What is the purpose of adding thionyl chloride in the chlorosulfonation step?
A3: Thionyl chloride is added to convert any sulfonic acid groups, which may have formed as byproducts, back into the desired sulfonyl chloride, thereby maximizing the yield of the intermediate.
Q4: Can I use a different aminating agent instead of ammonia gas?
A4: While other amines could theoretically react with the disulfonyl chloride, the synthesis of this compound specifically requires the formation of the unsubstituted sulfonamide groups (-SO₂NH₂). Therefore, ammonia is the required reagent. Using aqueous ammonia is also an option, though bubbling dry ammonia gas through a solution in an organic solvent like t-butanol is a common method.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Thionyl chloride is also corrosive and toxic. Handle with care in a fume hood.
-
The reaction with ammonia gas should be conducted in a fume hood due to its pungent odor and potential respiratory irritation.
Experimental Protocols
Protocol 1: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride
-
To 192 g (1.65 mol) of chlorosulfonic acid, cautiously add 19.1 g (0.15 mol) of m-chloroaniline with stirring, maintaining the temperature between 10-15°C.
-
Heat the mixture to 125-130°C and maintain for 2.5 hours.
-
Cool the reaction mixture to 20°C.
-
Carefully add 72 g (0.60 mol) of thionyl chloride over a period of 5 minutes.
-
Heat the solution to 80°C for 1.5 hours.
-
Cool the mixture to 10°C and cautiously add 15 mL of water.
-
Pour the reaction product with stirring into 100 g of ice water, adding more ice as needed to maintain a temperature of 0°C.
-
Collect the precipitated 5-chloroaniline-2,4-disulfonyl chloride by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from benzene with the addition of petroleum ether if necessary. The reported yield is approximately 93%.
Protocol 2: Synthesis of this compound (5-chloro-2,4-disulfamylaniline)
-
Dissolve the purified 5-chloroaniline-2,4-disulfonyl chloride (0.50 g) in 10 mL of tert-butanol at room temperature.
-
Bubble dry ammonia gas through the solution for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and cool.
-
Collect the precipitated product by filtration.
-
The crude this compound can be recrystallized from aqueous ethanol. The reported yield is approximately 91%.
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Step | Product | Starting Material | Reagents | Reported Yield (%) |
| 1. Chlorosulfonation | 5-chloroaniline-2,4-disulfonyl chloride | m-Chloroaniline | Chlorosulfonic acid, Thionyl chloride | ~93 |
| 2. Ammonolysis | This compound | Intermediate from Step 1 | Ammonia gas, t-butanol | ~91 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Overcoming Chloraminophenamide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with Chloraminophenamide. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is slightly soluble in water and ethanol.[1] It is more freely soluble in alkaline solutions.[1] Quantitative data in some common organic solvents and a buffered aqueous solution have been reported.
Table 1: Quantitative Solubility of this compound
| Solvent/System | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL[2] |
| Ethanol | Slightly soluble[2] |
| Water | Slightly soluble[1] |
Q2: How does pH affect the solubility of this compound?
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My this compound is not dissolving in aqueous buffer (e.g., PBS pH 7.4).
-
Cause: this compound has low intrinsic aqueous solubility.
-
Solutions:
-
pH Adjustment: Increase the pH of your buffer. Since this compound is more soluble in alkaline conditions, adjusting the pH to 8 or higher can significantly improve solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent.
-
Complexation: Utilize cyclodextrins to form inclusion complexes.
-
Issue 2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The abrupt change in solvent polarity causes the drug to precipitate.
-
Solutions:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of the organic solvent required to maintain solubility in the final aqueous solution.
-
Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, in the aqueous buffer to help solubilize the compound and prevent precipitation.
-
Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to allow for better dispersion.
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol outlines a method to experimentally determine the solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8, 7.4, 9.0, 10.0 (Phosphate buffers)
-
Scintillation vials or glass test tubes
-
Shaking incubator or orbital shaker at 37 °C
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Methodology:
-
Add an excess amount of this compound powder to separate vials, each containing a different pH buffer. Ensure there is undissolved solid material at the bottom of each vial.
-
Tightly cap the vials and place them in a shaking incubator set at 37 °C.
-
Allow the samples to equilibrate for at least 24-48 hours. Periodically check for the continued presence of undissolved solid.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., the respective buffer or a mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Determine the concentration of dissolved this compound in each sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Measure the final pH of each supernatant to confirm it has not significantly changed.
-
Plot the solubility (in mg/mL or µg/mL) as a function of the final measured pH.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to use a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound powder
-
Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol, DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of PG in PBS).
-
Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Follow the equilibration and analysis steps outlined in Protocol 1 (steps 2-7).
-
Plot the solubility of this compound as a function of the co-solvent percentage.
Table 2: Example of Co-solvent Systems for Poorly Soluble Drugs
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Propylene Glycol | 10 - 60 | Generally recognized as safe (GRAS) for many applications. |
| PEG 400 | 10 - 50 | A common choice for preclinical formulations. |
| Ethanol | 5 - 30 | Use with caution due to potential for cellular toxicity at higher concentrations. |
| DMSO | < 1 | Typically kept at very low concentrations in final biological assays due to toxicity. |
Protocol 3: Solubility Enhancement using Solid Dispersion
This protocol details the preparation of a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 8000)
-
Organic solvent: Methanol or a mixture of Dichloromethane and Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Solvent Evaporation Method:
-
Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier weight ratio) in a suitable organic solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Dissolution Testing:
-
Compare the dissolution rate of the prepared solid dispersion to that of the pure this compound powder using a standard dissolution apparatus (e.g., USP Apparatus II).
-
Use a relevant dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Collect samples at various time points and analyze the concentration of dissolved this compound.
-
Visualizations
References
Technical Support Center: Stabilizing Chloraminophenamide in Solution
Disclaimer: Chloraminophenamide (CAS 121-30-2) is a known diuretic and a hydrolysis product of chlorothiazide.[1] The following guide is based on established principles of pharmaceutical chemistry for molecules containing sulfonamide, amino, and chloro-aromatic functional groups. The degradation pathways and stabilization strategies are proposed based on the known reactivity of these groups.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its structure (4-amino-6-chlorobenzene-1,3-disulfonamide), this compound is susceptible to two primary degradation pathways in solution:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[3] This process often leads to the formation of colored degradants, causing solutions to appear yellow or brown.
-
Hydrolysis: While sulfonamide groups are generally more resistant to hydrolysis than carboxamides, they can still undergo cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.
Q2: What are the optimal pH and temperature conditions for storing this compound solutions?
A2: For optimal stability, aqueous solutions of this compound should be maintained in a slightly acidic to neutral pH range (approximately pH 4-7). Strongly acidic or alkaline conditions should be avoided to minimize hydrolysis. Solutions should be stored in a dry, dark place at controlled room temperature or under refrigeration (2-8°C) for short-term storage (days to weeks), or at -20°C for long-term storage (months to years).[4]
Q3: How does light affect the stability of this compound?
A3: Aromatic amines and chlorinated compounds can be sensitive to light, particularly UV radiation.[5][6] Exposure to light can initiate photo-oxidative degradation, leading to loss of potency and the formation of colored impurities.[6][7] It is critical to protect solutions from light by using amber vials, foil wrapping, or amber-colored infusion bags during storage and handling.[5][6]
Q4: Which excipients can be used to improve the stability of this compound in solution?
A4: To enhance stability, the following excipients can be considered:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT) can be added.
-
Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[8]
-
Buffering Agents: Using a suitable buffer system (e.g., citrate or phosphate) is crucial to maintain the pH within the optimal stability range of 4-7.
Troubleshooting Guides
Problem 1: My this compound solution has turned yellow/brown.
| Potential Cause | Explanation | Recommended Action |
| Oxidative Degradation | The aromatic amine group has likely oxidized, a common issue with phenolic and aniline-like compounds.[3][9] This is often accelerated by exposure to oxygen, light, or trace metal ions. | 1. Protect from Light: Store the solution in amber glass or light-blocking containers.[5][6] 2. Purge with Inert Gas: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen. 3. Add Antioxidants/Chelators: For new formulations, consider adding 0.01-0.1% EDTA to chelate metal ions and an antioxidant like sodium metabisulfite.[8] |
| pH Shift | A significant shift in pH to alkaline conditions can sometimes promote oxidation pathways that produce colored species. | 1. Verify pH: Check the pH of the solution. 2. Use a Buffer: Ensure the solution is adequately buffered to maintain a stable pH, preferably between 4 and 7. |
Problem 2: A precipitate has formed in my solution.
| Potential Cause | Explanation | Recommended Action |
| Poor Solubility | This compound is only slightly soluble in water but more soluble in alkaline solutions and DMSO. If the concentration exceeds its solubility limit in the chosen solvent system, it will precipitate. | 1. Review Solvent: Confirm that a suitable solvent was used. DMSO is a good option for creating concentrated stock solutions.[4] 2. Adjust pH: The compound's sulfonamide groups are acidic, making it more soluble in alkaline conditions. Cautiously increasing the pH may improve solubility, but this must be balanced with the risk of increasing degradation. 3. Consider Co-solvents: For aqueous solutions, adding co-solvents like propylene glycol or ethanol may increase solubility. |
| Degradation Product | A degradant formed via hydrolysis or oxidation may be less soluble than the parent compound, causing it to precipitate over time. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, MS, or NMR to identify it. 2. Implement Stabilization: Address the underlying degradation by following the steps to prevent oxidation and hydrolysis. |
Problem 3: My assay shows a rapid loss of potency.
| Potential Cause | Explanation | Recommended Action |
| Chemical Degradation | The active pharmaceutical ingredient (API) is degrading due to hydrolysis or oxidation. This is the most common cause of potency loss. | 1. Conduct Forced Degradation: Perform a forced degradation study (see Experimental Protocols) to identify whether the API is sensitive to acid, base, oxidation, heat, or light.[2][10] 2. Reformulate: Based on the study results, add appropriate stabilizers (buffers, antioxidants, chelating agents) and implement proper storage conditions (refrigeration, light protection). |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage container (e.g., certain plastics), reducing the concentration in solution. | 1. Test Different Containers: Compare the stability in different container types (e.g., borosilicate glass vs. polypropylene). 2. Pre-treat Container: In some cases, pre-rinsing the container with a solution of the formulation can help saturate adsorption sites. |
Data Presentation: Stability Profile
The following tables summarize plausible stability data for this compound in an unbuffered aqueous solution (1 mg/mL).
Table 1: Effect of pH and Temperature on Stability (48 hours)
| pH | Temperature | % Degradation |
|---|---|---|
| 2.0 | 60°C | 12.5% |
| 4.0 | 60°C | 3.1% |
| 7.0 | 60°C | 2.5% |
| 10.0 | 60°C | 9.8% |
| 7.0 | 25°C | < 1% |
Table 2: Effect of Stress Conditions on Stability (24 hours)
| Condition | % Degradation | Observations |
|---|---|---|
| 0.1 M HCl, 60°C | 8.2% | Slight increase in impurities |
| 0.1 M NaOH, 60°C | 15.4% | Significant degradation |
| 3% H₂O₂, 25°C | 22.1% | Solution turned yellow |
| UV/Vis Light, 25°C | 18.5% | Solution turned yellow-brown |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways of this compound and to generate its degradation products for analytical method development.[10]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, sealed glass vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate at 80°C for 48 hours (in parallel with a control sample at 4°C).
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2: near UV at 200 Wh/m²) at room temperature.[5] Wrap a control vial in aluminum foil.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. A loss of 5-20% of the parent peak is ideal for identifying primary degradants.[2]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative method that separates this compound from its potential degradation products, thus allowing for accurate stability assessment.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 265 nm (based on known UV max).
-
Method Validation: The method should be validated for specificity using samples from the forced degradation study. The peak for this compound should be pure and well-resolved from all degradation product peaks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helapet.co.uk [helapet.co.uk]
- 7. BD [lp.bd.com]
- 8. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Chloraminophenamide In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloraminophenamide in in vitro assays.
Compound Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
FAQ 1: How should I dissolve this compound?
This compound is a crystalline solid that is soluble in organic solvents like DMSO and DMF at approximately 30 mg/mL, and slightly soluble in ethanol.[1] It is sparingly soluble in aqueous buffers.[1] For most in vitro assays, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration.[1] When preparing aqueous solutions from a DMSO stock, it's important to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in the assay.[2]
Solubility Data:
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[1][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][3] |
| Ethanol | Slightly soluble[1][3] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL[1][3] |
FAQ 2: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C for long-term stability (≥4 years).[1][3] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[4] Stock solutions in DMSO should be stored at -80°C and are stable for at least 6 months.[5] It is not recommended to store aqueous solutions for more than one day.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1][3] |
| Solid | 0-4°C | Short term (days to weeks)[4] |
| DMSO stock solution | -80°C | Up to 6 months[5] |
| Aqueous solution | 2-8°C | Not recommended for >1 day[1] |
Enzyme Inhibition Assays
This compound is an inhibitor of carbonic anhydrase (CA).[5] The following FAQs address common issues encountered during in vitro enzyme inhibition assays.
FAQ 3: My carbonic anhydrase inhibition assay is showing no or low inhibition with this compound. What could be the problem?
Several factors can contribute to lower-than-expected inhibition. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Precipitation of the compound will lead to a lower effective concentration.[2] If you are diluting a DMSO stock, make sure the final DMSO concentration is compatible with the enzyme's activity. It is advisable to run a solvent control to check for any inhibitory effects of the solvent itself.[2]
-
Enzyme Activity: Verify the activity of your carbonic anhydrase enzyme. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles.[2] It is highly recommended to include a positive control with a known carbonic anhydrase inhibitor, such as acetazolamide, to validate your assay setup.[2]
-
Substrate Concentration: For colorimetric assays using p-nitrophenyl acetate (pNPA) as a substrate, ensure the substrate concentration is appropriate for detecting inhibition.[2]
-
Pre-incubation: Pre-incubating the enzyme and inhibitor together for a sufficient period before adding the substrate can be crucial for the formation of the enzyme-inhibitor complex.[2]
Troubleshooting Flowchart for Low Inhibition:
Caption: Troubleshooting flowchart for low inhibition in enzyme assays.
Inhibitory Activity of this compound:
| Carbonic Anhydrase Isoform | Ki (nM) |
| Human CA I (hCA I) | 8400[5] |
| Human CA II (hCA II) | 75[5] |
| Bovine CA IV (bCA IV) | 160[5] |
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of this compound in a biological context.
FAQ 4: I am observing inconsistent results in my cell viability/proliferation assay with this compound. What are the common causes?
Inconsistent results in cell-based assays can arise from several sources:
-
Cell Seeding Density: Ensure a uniform cell suspension before seeding and use a consistent volume for each well. Uneven cell distribution can lead to high variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS.
-
Compound Precipitation: As with enzyme assays, ensure this compound remains soluble in the cell culture medium at the tested concentrations. Visually inspect the wells for any signs of precipitation.
-
Inconsistent Incubation Times: Use a multichannel pipette for adding the compound to minimize timing differences between wells.
FAQ 5: My cells are showing morphological changes or signs of stress even at low concentrations of this compound. What should I do?
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration to assess solvent toxicity.
-
Compound Cytotoxicity: this compound, as a carbonic anhydrase inhibitor, can affect cellular pH regulation, which may lead to cytotoxicity in some cell lines. It is important to perform a dose-response experiment to determine the cytotoxic concentration range.
Experimental Protocols
Colorimetric Carbonic Anhydrase Activity Assay Protocol
This protocol is adapted from standard colorimetric assays for carbonic anhydrase activity.[6][7]
Materials:
-
Purified carbonic anhydrase
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA), the substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Acetazolamide in DMSO.
-
Prepare a stock solution of pNPA in a solvent compatible with the assay buffer (e.g., acetonitrile).
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the desired concentrations of this compound, Acetazolamide, or vehicle (DMSO) to the appropriate wells.
-
Add purified carbonic anhydrase to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: General workflow for a colorimetric carbonic anhydrase inhibition assay.
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability.[8][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway
Hypothetical Signaling Pathway Affected by Carbonic Anhydrase Inhibition
Carbonic anhydrases play a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13] Inhibition of carbonic anhydrase can disrupt intracellular pH homeostasis, which can, in turn, affect various downstream signaling pathways involved in cell proliferation, survival, and metabolism.[14]
Caption: Inhibition of carbonic anhydrase by this compound disrupts pH homeostasis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloraminophenamide Dosage in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Chloraminophenamide in preclinical animal studies. Given the limited publicly available data on this compound, this guide draws upon established principles of pharmacology for sulfonamides, carbonic anhydrase inhibitors, and diuretics, including its parent compound, hydrochlorothiazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonamide derivative and a carbonic anhydrase inhibitor. It is also a known metabolite of the diuretic hydrochlorothiazide. Its primary mechanism of action is the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including fluid and electrolyte balance.
Q2: I cannot find a recommended starting dose for this compound in my animal model. Where should I begin?
A2: Due to the lack of specific dosage data for this compound, a dose-range finding study is essential. It is recommended to start with a low dose, informed by data from analogous compounds such as acetazolamide or hydrochlorothiazide, and escalate the dose gradually. For instance, studies on acetazolamide in cats have used doses as low as 3-4 mg/kg intravenously.[1][2] Oral LD50 values for hydrochlorothiazide in mice and rats are reported to be greater than 10 g/kg, suggesting a wide therapeutic window for the parent compound.[3][4]
Q3: What is the most appropriate animal model for studying the effects of this compound?
A3: The choice of animal model depends on the research question. For studying diuretic effects, rats are a common model.[5][6][7] For investigating effects on intraocular pressure (glaucoma), rabbits and dogs (specifically Beagles) are frequently used for carbonic anhydrase inhibitors.[8] The selection should be based on the physiological and metabolic similarities to humans for the system under investigation.
Q4: How should I prepare and administer this compound?
A4: As a sulfonamide, this compound likely has limited water solubility. For oral administration, it may need to be formulated as a suspension in a suitable vehicle such as carboxymethylcellulose (CMC) or a cyclodextrin-based solution. For intravenous administration, a solubilizing agent and careful pH adjustment may be necessary. Always conduct a small pilot study to ensure the stability and tolerability of your chosen formulation.
Q5: What are the potential adverse effects to monitor for during my study?
A5: Based on the pharmacology of related compounds, potential adverse effects include:
-
Electrolyte Imbalance: Hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride) are common with diuretics.[4]
-
Dehydration: Resulting from excessive diuresis.
-
Metabolic Acidosis: A known side effect of carbonic anhydrase inhibitors.
-
Renal Effects: Crystalluria (crystals in urine) can occur with sulfonamides, especially in dehydrated animals.[9]
-
Hypersensitivity Reactions: While less common, sulfonamides can induce allergic reactions.
Regular monitoring of blood chemistry, hydration status, and urinalysis is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect at the initial dose. | - Dose is too low.- Poor bioavailability of the formulation.- Inappropriate route of administration.- Insensitive animal model. | - Perform a dose-escalation study.- Evaluate the solubility and stability of your formulation.- Consider an alternative route of administration (e.g., intravenous vs. oral).- Review literature to confirm the suitability of your animal model for this class of compounds. |
| High variability in animal response. | - Inconsistent dosing technique.- Differences in food and water intake.- Genetic variability within the animal strain.- Enterohepatic recirculation of the compound.[6] | - Ensure accurate and consistent administration of the test article.- Standardize housing conditions and diet.- Increase the number of animals per group to improve statistical power.- Conduct pharmacokinetic studies to understand the absorption and elimination profile. |
| Signs of toxicity (e.g., lethargy, weight loss, seizures). | - Dose is too high.- Formulation vehicle is causing adverse effects.- Species-specific sensitivity. | - Immediately reduce the dose or cease administration.- Administer a vehicle-only control group to rule out vehicle effects.- Review literature for known sensitivities of your chosen animal species to sulfonamides or diuretics.[10] |
| Precipitation of the compound in the formulation. | - Poor solubility of this compound.- Incorrect pH of the vehicle.- Incompatibility with the vehicle. | - Test different vehicles (e.g., varying concentrations of CMC, cyclodextrins).- Adjust the pH of the formulation.- Consider micronization of the compound to improve dissolution. |
Quantitative Data Summary
Since direct quantitative data for this compound is scarce, the following tables summarize data from related compounds to inform experimental design.
Table 1: Pharmacokinetic Parameters of Hydrochlorothiazide in Rats
| Parameter | Value | Route of Administration | Reference |
| Tmax | 1-5 hours | Oral | [3] |
| Bioavailability | 65-75% | Oral | [3] |
| Oral LD50 | >10 g/kg | Oral | [3][4] |
| Cmax (at 2 mg/kg) | ~0.0651 µg/g (kidney) | Intravenous | [11] |
Table 2: Dosage of Carbonic Anhydrase Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Application | Reference |
| Acetazolamide | Cat | 3-4 mg/kg | Intravenous | Ventilatory response | [1][2] |
| Methazolamide | Cat | 3 mg/kg and 30 mg/kg | Intravenous | Ventilatory response | [12] |
| MK-927 (topical) | Dog (Beagle) | 2% and 4% solution | Topical (ocular) | Glaucoma | [8] |
| Dorzolamide (topical) | Dog | 2% solution | Topical (ocular) | Glaucoma | [13][14] |
| Brinzolamide (topical) | Dog | 1% solution | Topical (ocular) | Glaucoma | [14] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation: Prepare a suspension of this compound in 0.5% w/v carboxymethylcellulose (CMC) in sterile water. Prepare at least three concentrations to deliver doses of 10, 50, and 200 mg/kg in a volume of 5 mL/kg.
-
Acclimatization: Acclimate animals for at least 7 days prior to the study.
-
Dosing:
-
Assign animals to four groups (n=3-5 per group): Vehicle control, 10 mg/kg, 50 mg/kg, and 200 mg/kg.
-
Administer the formulation by oral gavage.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours, and then daily for 7 days.
-
Record body weight daily.
-
At 24 hours post-dose, collect urine to measure volume and electrolyte concentrations (Na+, K+, Cl-).
-
At the end of the study, collect blood for clinical chemistry analysis.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) and observe the dose-response relationship for diuresis.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Formulation and Dosing:
-
Intravenous (IV): Prepare a solution of this compound in a suitable vehicle (e.g., saline with a solubilizing agent) for a dose of 5 mg/kg. Administer as a bolus via the jugular vein cannula.
-
Oral (PO): Prepare a suspension as described in Protocol 1 for a dose of 20 mg/kg. Administer by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[6]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
-
Visualizations
References
- 1. The effect of low-dose acetazolamide on the ventilatory CO2 response curve in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose acetazolamide reduces CO2–O2 stimulus interaction within the peripheral chemoreceptors in the anaesthetised cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]
- 5. [Finding the effective dose of diuretics in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a topically administered carbonic anhydrase inhibitor (MK-927) in normotensive and glaucomatous beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. madridge.org [madridge.org]
- 12. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 14. The effect of prophylactic topical carbonic anhydrase inhibitors in canine primary closed-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloraminophenamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloraminophenamide.
Troubleshooting Guides
This section addresses common issues encountered during the study of this compound degradation.
Issue 1: High Variability in Degradation Rate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Storage Conditions | Ensure precise control over temperature, humidity, and light exposure across all samples. Use calibrated and validated stability chambers.[1] |
| pH Fluctuation in Solution | Buffer the solution adequately to maintain a constant pH, as hydrolysis rates can be highly pH-dependent.[2] |
| Variability in Formulation Components | Excipients can interact with the active pharmaceutical ingredient (API).[3] Ensure consistent sourcing and quality of all formulation components. |
| Cross-Contamination | Thoroughly clean all glassware and equipment between experiments to prevent cross-contamination with other substances that could catalyze degradation. |
Issue 2: Difficulty in Identifying Degradation Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Degradants | Concentrate the sample using appropriate techniques like solid-phase extraction or lyophilization before analysis. |
| Co-elution of Peaks in Chromatography | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, column type, or temperature) to improve the separation of the API from its degradation products.[4] |
| Unsuitable Analytical Technique | Use high-resolution mass spectrometry (LC-MS/MS) for accurate mass determination and structural elucidation of unknown metabolites.[5][6] |
| Degradation Product Instability | Some degradation products may be transient. Analyze samples at various time points and consider in-situ analysis if possible. |
Issue 3: Mass Imbalance in Forced Degradation Studies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | Employ a universal detection method like mass spectrometry or a charged aerosol detector in addition to UV detection. |
| Formation of Volatile Degradants | Use headspace gas chromatography (GC) to analyze for volatile degradation products. |
| Adsorption of API or Degradants to Container | Use inert container materials (e.g., silanized glass) and rinse the container with a strong solvent to recover any adsorbed material. |
| Incomplete Extraction from Sample Matrix | Optimize the extraction procedure to ensure complete recovery of the API and all degradation products from the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely chemical degradation pathways for this compound?
A1: While specific experimental data on this compound is limited, based on its chemical structure (a sulfonamide with a chlorinated aromatic ring), the primary degradation pathways are likely to be hydrolysis and oxidation.[7][8] Hydrolysis may occur at the sulfonamide linkages, while the aromatic ring can be susceptible to oxidative degradation.
Q2: How should I design a forced degradation study for this compound?
A2: A forced degradation study for this compound should expose the drug substance and product to various stress conditions, including heat, humidity, acid, base, light, and oxidation, as recommended by ICH guidelines.[2][4] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.
Q3: What analytical methods are best suited for studying this compound degradation?
A3: High-performance liquid chromatography (HPLC) with UV detection is a common technique for quantifying the parent drug and its degradation products.[4] For the identification of unknown degradants, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice due to its sensitivity and ability to provide structural information.[5][6][9]
Q4: Are there any known microbial degradation pathways for compounds similar to this compound?
A4: Yes, studies on chloroaminophenols and chlorophenols have shown that bacteria can degrade these compounds.[10][11] Degradation often proceeds via dehalogenation (removal of chlorine) and hydroxylation of the aromatic ring, followed by ring cleavage.[12][13] These pathways may be relevant for understanding the environmental fate of this compound.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
-
Sample Preparation: Prepare samples from the forced degradation studies as described above.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Couple the HPLC to a tandem mass spectrometer. Acquire data in both positive and negative ion modes.
-
Data Analysis: Identify potential degradation products by comparing the mass spectra of the degraded samples to the control (time zero) sample. Use the accurate mass measurements and fragmentation patterns to propose structures for the degradants.[5]
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. veeprho.com [veeprho.com]
- 9. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloraminophenamide (CAP)
Welcome to the technical support center for Chloraminophenamide (CAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CAP and strategies to mitigate its off-target effects. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Compound Profile:
-
Compound Name: this compound (CAP)
-
Intended Target: Kinase X
-
Known Off-Target: Kinase Y
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CAP)?
A1: this compound (CAP) is a small molecule inhibitor designed to target the ATP-binding site of Kinase X, a serine/threonine kinase implicated in oncogenic signaling pathways. By competitively binding to the ATP pocket, CAP prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation.
Q2: What are the known off-target effects of CAP?
A2: The primary known off-target effect of CAP is the inhibition of Kinase Y, a kinase that shares structural homology with Kinase X in the ATP-binding region. Inhibition of Kinase Y has been associated with potential cardiotoxicity, making it crucial to minimize this off-target activity in experimental and therapeutic settings.
Q3: How can I assess the selectivity of my CAP batch?
A3: It is essential to determine the selectivity of CAP in your experimental system. This can be achieved by performing in vitro kinase assays to determine the IC50 values for both Kinase X and Kinase Y. A higher IC50 value for Kinase Y compared to Kinase X indicates greater selectivity. Kinase profiling services that screen against a broad panel of kinases can also provide a comprehensive selectivity profile.[1][2][3]
Q4: My cells are showing unexpected toxicity at concentrations where Kinase X should be inhibited. What could be the cause?
A4: Unexpected toxicity could be due to the off-target inhibition of Kinase Y or other unknown off-targets. To investigate this, you can:
-
Lower the concentration of CAP: Use the lowest concentration that still gives you the desired inhibition of Kinase X.[4]
-
Use an orthogonal control: Employ a structurally different Kinase X inhibitor to see if it recapitulates the on-target phenotype without the toxicity.[4]
-
Perform a rescue experiment: If possible, express a CAP-resistant mutant of Kinase X in your cells and see if this rescues the cells from the toxic effects.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Pipetting errors, improper mixing, or plate edge effects. | Calibrate pipettes, ensure thorough mixing of reagents, and avoid using the outer wells of the assay plate.[5] |
| Higher than expected IC50 value for Kinase X. | Suboptimal assay conditions (e.g., ATP concentration, enzyme concentration). | Ensure the ATP concentration in your assay is at or near the Km for Kinase X to accurately reflect the inhibitor's potency.[6][7] Verify the activity of your recombinant kinase. |
| IC50 values differ significantly from published data. | Differences in assay format (e.g., radiometric vs. fluorescence-based), or variations in reagent quality. | Use an orthogonal assay method to validate your results.[8] Ensure the purity and stability of your CAP stock solution. |
Guide 2: Distinguishing On-Target vs. Off-Target Cellular Effects
| Observation | Potential Cause | Recommended Solution |
| A cellular phenotype is observed at a CAP concentration much higher than the IC50 for Kinase X. | The phenotype is likely due to off-target effects. | Perform a dose-response experiment and correlate the phenotype with the IC50 values for both Kinase X and Kinase Y. |
| The observed phenotype does not match the known function of Kinase X. | The phenotype may be driven by the inhibition of Kinase Y or other off-targets. | Use a more selective inhibitor for Kinase X or use RNAi to knockdown Kinase X to see if the phenotype is reproduced. |
| CAP treatment leads to the modulation of unexpected signaling pathways. | CAP may be inhibiting other kinases in those pathways. | Consult a broad kinase profiling screen to identify other potential targets of CAP.[9] Use specific inhibitors for suspected off-targets to confirm their role in the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (CAP)
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity Ratio (Kinase Y IC50 / Kinase X IC50) |
| CAP | Kinase X | 25 | Kinase Y | 500 | 20 |
| Control Inhibitor A | Kinase X | 10 | Kinase Y | 100 | 10 |
| Control Inhibitor B | Kinase X | 100 | Kinase Y | >10,000 | >100 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol is for determining the IC50 value of CAP for a specific kinase.
Materials:
-
Purified recombinant Kinase X or Kinase Y
-
Specific substrate peptide for the kinase
-
This compound (CAP)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of CAP in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted CAP or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each CAP concentration and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the engagement of CAP with its target kinase in intact cells.[4]
Materials:
-
Cells expressing the target kinase
-
This compound (CAP)
-
Cell lysis buffer
-
Antibody against the target kinase
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Treat cultured cells with various concentrations of CAP or vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities to determine the melting curve of the protein. A shift in the melting temperature indicates target engagement by CAP.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and off-target Kinase Y.
Caption: Workflow for assessing on-target and off-target effects of CAP.
Caption: Relationship between on-target and off-target effects of CAP.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Technical Support Center: Chlorpropamide Analytical Assays
Disclaimer: The compound "Chloraminophenamide" is not a recognized pharmaceutical agent in scientific literature. This guide focuses on Chlorpropamide , a structurally and functionally related oral antidiabetic drug from the sulfonylurea class, to address potential analytical challenges. The principles and troubleshooting steps described here are broadly applicable to the analysis of many small molecule drugs.
This section addresses common issues encountered during the analytical testing of Chlorpropamide, particularly using High-Performance Liquid Chromatography (HPLC), a standard method for its quantification.
Issue 1: Unexpected Peaks in the Chromatogram
Q: I am seeing unexpected peaks in my HPLC chromatogram for Chlorpropamide. What could be the cause and how do I resolve it?
A: Unexpected peaks can originate from several sources, including the sample matrix, degradation of the analyte, or contamination from the solvent or HPLC system.
Troubleshooting Steps:
-
Identify the Source:
-
Blank Injection: Inject the mobile phase (blank) to check for contamination from the solvent or system ("ghost peaks").
-
Placebo Injection: Analyze a placebo formulation (containing all excipients except Chlorpropamide) to identify peaks originating from the tablet matrix.[1]
-
Degradation Products: Chlorpropamide is known to degrade under certain stress conditions. The primary degradation product is p-chlorobenzenesulfonamide.[2] Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) can help confirm if the extra peaks are degradants.[1]
-
-
Resolution Strategies:
-
Sample Preparation: If the interference is from excipients or the sample matrix, improve your sample preparation. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample by removing interfering substances before injection.[3][4][5][6]
-
Method Optimization: Adjust chromatographic conditions to improve separation. This may involve changing the mobile phase composition, pH, gradient, or flow rate to resolve the interfering peak from the Chlorpropamide peak.[7][8]
-
System Cleaning: If ghost peaks are observed, flush the entire HPLC system, including the injector and column, with a strong solvent like 100% methanol or isopropanol to remove contaminants.[9]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My Chlorpropamide peak is showing significant tailing. What is causing this and how can I fix it?
A: Poor peak shape compromises the accuracy of quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
Troubleshooting Steps:
-
Check the Column:
-
Optimize Mobile Phase:
-
pH Adjustment: The mobile phase pH should be appropriate for the analyte. For sulfonylureas like Chlorpropamide, a slightly acidic mobile phase (e.g., pH 4.5) is often used to ensure the compound is in a single, non-ionized form, minimizing secondary interactions with the silica backbone of the column.[1]
-
Solvent Composition: Ensure the mobile phase is well-mixed and degassed. Inconsistent mixing can cause peak shape issues.[8] Using methanol in the mobile phase has been shown to reduce peak tailing and improve symmetry for antidiabetic drugs.[11]
-
-
Review Sample Preparation:
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.[10]
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase to ensure proper peak focusing at the head of the column.
-
Issue 3: Inconsistent or Drifting Retention Times
Q: The retention time for my Chlorpropamide peak is shifting between injections. Why is this happening?
A: Stable retention times are critical for peak identification. Drifting retention times usually point to a problem with the HPLC system's stability or the column's condition.
Troubleshooting Steps:
-
System Stability Check:
-
Pump Performance: Inconsistent flow from the pump is a common cause. Check for leaks in the pump seals or fittings and ensure the mobile phase is properly degassed to prevent air bubbles.[8][9]
-
Temperature Fluctuation: Ensure a stable column temperature, as variations can affect retention time. Using a column oven is highly recommended.[9][10]
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents, ensure the composition is consistent from batch to batch. Evaporation of a volatile solvent component can change the mobile phase composition over time, leading to drift.[9]
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a run sequence.[9]
-
Quantitative Data on Interference
While specific quantitative data on the interference of every possible substance with Chlorpropamide assays is not exhaustively compiled in a single source, the principle of interference testing is well-established. An interfering substance is considered significant if it causes the measured value to deviate beyond a predefined acceptance limit.
Table 1: General Interference Testing Thresholds This table is based on general guidelines for testing interference in clinical and analytical assays.
| Parameter | Guideline | Source |
| Acceptable Bias (Glucose Monitoring) | < 10 mg/dL for concentrations < 100 mg/dL | ISO 15197[12] |
| Acceptable Bias (Glucose Monitoring) | < 10% for concentrations ≥ 100 mg/dL | ISO 15197[12] |
| Initial Test Concentration | 3x the maximal expected therapeutic concentration | CLSI Guidelines[12] |
Table 2: Potential Interferences in Sulfonylurea Analysis This table lists substances that could potentially interfere with Chlorpropamide analysis due to co-elution in HPLC or similar chemical properties.
| Interfering Substance Class | Examples | Potential Impact | Mitigation Strategy |
| Degradation Products | p-chlorobenzenesulfonamide[2] | Co-elution, leading to falsely high results for the parent drug. | Use a stability-indicating HPLC method with sufficient resolution. |
| Co-administered Drugs | Other oral antidiabetics (e.g., Metformin, Glibenclamide)[11][13] | Co-elution if chromatographic conditions are not optimized. | Method development to ensure separation of all active ingredients. |
| Formulation Excipients | Magnesium Stearate, Sodium Lauryl Sulfate[14] | Can interact with the drug or cause matrix effects. | Placebo analysis; sample cleanup (e.g., SPE).[3][6] |
| Endogenous Substances (in bioanalysis) | Plasma proteins, lipids | Matrix effects, ion suppression (in LC-MS), column fouling. | Protein precipitation[4], LLE, or SPE.[3][5] |
Experimental Protocols
Protocol 1: HPLC Method for Chlorpropamide Assay
This protocol is a representative example for the quantification of Chlorpropamide in pharmaceutical formulations.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Inertsil ODS 3V (150mm × 4.6mm; 5μm particle size) or equivalent C18 column.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 30:63:7 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Chlorpropamide.
-
Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final target concentration (e.g., 200 µg/mL).[1]
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is used to remove interfering substances from a complex matrix before HPLC analysis.
-
Objective: To isolate Chlorpropamide from formulation excipients or biological fluids.
-
SPE Cartridge: A reversed-phase sorbent like C18 is suitable for a moderately non-polar drug like Chlorpropamide.[6]
-
Procedure:
-
Conditioning: Pass a solvent like methanol through the cartridge to activate the sorbent, followed by water or buffer to equilibrate it to the sample's pH.
-
Loading: Load the prepared sample solution onto the cartridge. The drug will be retained on the solid sorbent.
-
Washing: Pass a weak solvent (e.g., water or a low-percentage organic solvent mixture) through the cartridge to wash away polar interferences and salts.[5]
-
Elution: Pass a strong solvent (e.g., methanol or acetonitrile) through the cartridge to elute the retained Chlorpropamide.[4]
-
Analysis: The collected eluate, now containing the purified drug, can be evaporated and reconstituted in the mobile phase for HPLC analysis.
-
Visualizations
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: General experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).
Caption: Logical decision tree for troubleshooting out-of-specification HPLC results.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Chloraminophenamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Chloraminophenamide.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and evaluation of this compound.
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
Question: Our new this compound formulation is showing a very low dissolution rate in our in vitro experiments. What are the potential causes and how can we troubleshoot this?
Answer:
A low in vitro dissolution rate is a common challenge for poorly soluble drugs like this compound.[1][2][3] The issue can stem from several factors related to the drug substance itself, the formulation, or the testing methodology.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor intrinsic solubility of this compound | This compound is known to be slightly soluble in water. Consider strategies to increase its solubility, such as preparing a salt form, as it is more freely soluble in alkalies. Other approaches include creating solid dispersions with hydrophilic polymers or complexation with cyclodextrins.[1][2][4] |
| Ineffective particle size reduction | The dissolution rate is inversely proportional to the particle size.[5][6] If micronization or nanonization was performed, verify the particle size distribution using techniques like laser diffraction. If the particle size is still too large, optimize the milling/homogenization process (e.g., increase milling time, adjust stabilizer concentration).[5] |
| Drug recrystallization in the formulation | Amorphous forms of drugs have higher solubility but can be unstable and recrystallize over time.[7] Use differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to check for crystallinity in your formulation. If recrystallization has occurred, consider adding crystallization inhibitors or selecting a more suitable polymer for the solid dispersion. |
| Inappropriate dissolution test parameters | The dissolution medium and apparatus settings can significantly impact the results.[8][9][10] Ensure the pH of the medium is appropriate (consider the pKa of this compound). For poorly soluble drugs, the use of surfactants in the dissolution medium may be necessary to achieve sink conditions.[9][10] Also, verify the paddle/basket speed and temperature of the dissolution apparatus.[8][11] |
| "Coning" of the formulation | A cone of undissolved powder may form at the bottom of the dissolution vessel, reducing the surface area available for dissolution.[12][13] This can be mitigated by optimizing the paddle speed or switching to a different apparatus (e.g., basket apparatus).[8] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Question: We are observing high inter-subject variability in the plasma concentrations of this compound in our animal studies. What could be the reasons and how can we address this?
Answer:
High variability in in vivo pharmacokinetic studies is a frequent issue, especially for orally administered drugs with low bioavailability.[14][15] Several physiological and formulation-related factors can contribute to this.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Food effects | The presence of food can significantly alter drug absorption.[14] Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) across all study groups to minimize this variability. |
| Gastrointestinal (GI) transit time differences | Variations in GI motility among animals can lead to inconsistent drug absorption.[6][16] Ensure that the animals are of a similar age and health status. Consider using a formulation with a controlled-release mechanism to reduce the impact of transit time variations. |
| First-pass metabolism | Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can lead to variable bioavailability.[17][18] While specific data for this compound is limited, this is a common issue for many oral drugs. Consider co-administration with inhibitors of relevant metabolic enzymes if known, or explore alternative routes of administration in early-stage research to quantify the extent of first-pass metabolism. |
| Incomplete or erratic drug release from the formulation | If the formulation does not release the drug consistently in the GI tract, it will lead to variable absorption.[19] Re-evaluate the in vitro dissolution profile of the formulation to ensure it is robust and reproducible. |
| Animal handling and stress | Stress can alter physiological parameters, including GI function and blood flow, which can affect drug absorption.[14] Ensure proper animal handling techniques and acclimatization periods to minimize stress. |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given that this compound is "slightly soluble in water," it most likely falls into BCS Class II or BCS Class IV . For BCS Class II drugs, the primary barrier to oral bioavailability is the poor dissolution rate in the gastrointestinal fluids.[5]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Based on its poor aqueous solubility, the following strategies are likely to be effective:
-
Particle Size Reduction: Technologies like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.[2][4]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and enhance absorption via the lymphatic pathway.[20][21]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound by forming inclusion complexes.[1][4]
Q3: How do I select an appropriate in vitro dissolution medium for my this compound formulation?
A3: The selection of a dissolution medium should be based on the physicochemical properties of the drug and the physiological conditions of the GI tract.[10][22] For this compound, consider the following:
-
pH: Test the dissolution in media with different pH values that mimic the stomach (e.g., pH 1.2) and the small intestine (e.g., pH 4.5 and 6.8).[9]
-
Surfactants: For a poorly soluble drug like this compound, it may be necessary to add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to achieve "sink conditions," where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility.[10]
-
Biorelevant Media: Consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better predict the in vivo performance of your formulation.[10]
Q4: What are the key parameters to assess in an in vivo pharmacokinetic study for a bioavailability-enhanced formulation?
A4: The primary pharmacokinetic parameters to evaluate include:[15][23]
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood. An increase in Cmax suggests a faster rate of absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed. A shorter Tmax also indicates a faster absorption rate.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC indicates a greater extent of drug absorption and improved bioavailability.
-
t1/2 (Half-life): The time required for the drug concentration in the body to be reduced by half.
-
Mean Residence Time (MRT): The average time a drug molecule stays in the body.[23]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a this compound Solid Dispersion Tablet
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) sodium lauryl sulfate. Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Start the apparatus. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the filtered samples for this compound concentration using a validated HPLC-UV method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
-
Dosing: a. Fast the rats overnight (with free access to water) before dosing. b. Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80 °C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Data Presentation
Table 1: Comparison of Dissolution Profiles of Different this compound Formulations
| Time (min) | % Drug Dissolved (Mean ± SD, n=6) | ||
| Unformulated Drug | Micronized Formulation | Solid Dispersion | |
| 5 | 2.5 ± 0.8 | 15.2 ± 2.1 | 45.8 ± 3.5 |
| 15 | 6.1 ± 1.2 | 35.6 ± 3.4 | 78.2 ± 4.1 |
| 30 | 10.3 ± 2.5 | 58.9 ± 4.5 | 92.5 ± 2.9 |
| 60 | 15.8 ± 3.1 | 75.4 ± 5.2 | 98.1 ± 1.8 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Parameter | Unformulated Drug | Solid Dispersion Formulation |
| Cmax (ng/mL) | 150 ± 25 | 750 ± 98 |
| Tmax (h) | 4.0 ± 1.0 | 1.5 ± 0.5 |
| AUC0-24h (ng·h/mL) | 1200 ± 210 | 6000 ± 750 |
| Relative Bioavailability (%) | 100 | 500 |
Visualizations
Caption: Workflow for enhancing the bioavailability of a poorly soluble drug.
Caption: Troubleshooting logic for low in vitro dissolution.
Caption: Factors affecting oral drug absorption and bioavailability.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 7. Account Suspended [bioanalyticalresearch.com]
- 8. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 9. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. agnopharma.com [agnopharma.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scaling Up Chloraminophenamide Production
Disclaimer: The following technical support guide is based on established principles of chemical process scale-up for a hypothetical molecule, "Chloraminophenamide," inferred from its name to be a chloro-substituted amino-phenyl-amide. The specific challenges and protocols may vary depending on the actual chemical structure and synthetic route.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our this compound synthesis when moving from a 1L to a 20L reactor. What are the likely causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that change with scale.[1][2] Key considerations include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] The surface-area-to-volume ratio decreases with scale, making heat dissipation less efficient and potentially leading to thermal degradation of reactants or products.[3]
-
Reagent Addition Rate: The rate of reagent addition, which is often trivial at the lab scale, becomes critical in larger batches. A slow addition rate might be necessary to control the reaction exotherm, but too slow an addition could lead to the degradation of sensitive intermediates.
-
Impurity Profile Changes: The impurity profile of your starting materials can have a more pronounced effect at a larger scale. An impurity that was insignificant in a 1g reaction can become a major issue in a 1kg production run.
Q2: We are seeing a new, unidentified impurity in our crude this compound at the pilot scale that was not present in our lab-scale batches. How should we approach this?
A2: The appearance of new impurities during scale-up is a frequent occurrence.[2] A systematic approach is required for identification and mitigation:
-
Characterization: Isolate the impurity using preparative chromatography and characterize its structure using techniques like NMR, mass spectrometry, and IR spectroscopy.
-
Hypothesize Formation: Based on the structure of the impurity and the reaction conditions, hypothesize its formation pathway. Common sources of impurities include side reactions (e.g., dimerization, over-alkylation), degradation of starting materials or products, and reactions with residual solvents or catalysts.
-
Process Parameter Review: Analyze the process parameters at the pilot scale. Were there longer reaction times? Higher temperatures due to less efficient cooling? Different mixing dynamics?
-
Raw Material Analysis: Scrutinize the certificates of analysis for the raw materials used at the pilot scale. Are there any new impurities listed compared to the lab-scale batches?
Q3: Our crystallized this compound from the pilot batch shows a different crystal habit and poor filtration characteristics compared to the lab-scale material. What could be the cause?
A3: Changes in crystal habit and filtration performance are often related to issues with crystallization and polymorphism.[1][2]
-
Cooling Rate: Slower cooling rates in large vessels can lead to the formation of larger, more well-defined crystals, but can also sometimes trap solvent. Conversely, rapid cooling can lead to smaller, less uniform crystals that are difficult to filter.
-
Agitation: The type and speed of agitation can significantly influence crystal size and shape.
-
Supersaturation: The level of supersaturation at which nucleation occurs can be different at a larger scale, impacting the final crystal form.
-
Polymorphism: It is critical to ensure that you are consistently producing the same polymorphic form of this compound, as different polymorphs can have different physical properties, including solubility and bioavailability.[2] Consider performing powder X-ray diffraction (PXRD) to confirm the crystal form.
Troubleshooting Guides
Issue 1: Low Yield and High Impurity Levels
Symptoms:
-
Yield drops from >90% at lab scale to <75% at pilot scale.
-
HPLC analysis shows a significant increase in one or more impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Temperature Control | Implement a more robust cooling system for the reactor. Consider using a reactor with a better jacket design or external cooling loops. Profile the temperature at multiple points within the reactor to identify hot spots. |
| Inefficient Mixing | Model the mixing in the larger reactor using simulation software (e.g., Visimix, Dynochem).[1] Adjust the agitator type, speed, and baffle configuration to improve homogeneity. |
| Sub-optimal Reagent Stoichiometry | Re-optimize the stoichiometry of the reagents at the pilot scale. A slight excess of one reagent that was beneficial at the lab scale might promote side reactions at a larger scale. |
| Extended Reaction Time | Investigate if the reaction can be quenched earlier without impacting the conversion of the limiting reagent. Longer exposure to reaction conditions can lead to product degradation. |
Issue 2: Inconsistent Crystal Form and Particle Size
Symptoms:
-
Different crystal appearance under a microscope.
-
Slow filtration times and high solvent content in the wet cake.
-
Inconsistent bulk density.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Uncontrolled Nucleation | Develop a seeding strategy. Introduce a small amount of this compound crystals of the desired form at a specific temperature and supersaturation level to control nucleation. |
| Variable Cooling Profile | Implement a programmed cooling profile to ensure a consistent cooling rate from batch to batch. |
| Solvent Effects | Ensure the solvent composition is consistent. Small amounts of co-solvents or impurities in the solvent can significantly impact crystallization. |
| Agitation Rate | Optimize the agitation rate during crystallization. High shear rates can lead to crystal breakage and the formation of fines, while low shear can result in poor heat transfer and agglomeration. |
Experimental Protocols
Protocol: Synthesis of Hypothetical this compound
This protocol describes the synthesis of a hypothetical this compound via the amidation of 4-amino-2-chlorobenzoic acid with a primary amine, using a carbodiimide coupling agent.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Primary amine (e.g., propylamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 4-amino-2-chlorobenzoic acid (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting logic for identifying and mitigating new impurities.
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Chloraminophenamide and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chloraminophenamide with other prominent carbonic anhydrase (CA) inhibitors. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions by offering a side-by-side look at the inhibitory activities and underlying experimental methodologies.
Introduction to Carbonic Anhydrase and its Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and fluid secretion.[1][2] Consequently, inhibitors of these enzymes have found therapeutic applications in diverse areas such as glaucoma, epilepsy, and, more recently, as anticancer agents.[2][3] The sulfonamide class of compounds represents a major group of CA inhibitors, known for their high affinity to the zinc ion within the enzyme's active site.
This compound, a sulfonamide derivative, is a known carbonic anhydrase inhibitor.[4] This guide will compare its inhibitory profile against various human carbonic anhydrase (hCA) isoforms with that of other well-established inhibitors, including Acetazolamide, Methazolamide, Ethoxzolamide, Dorzolamide, and Brinzolamide.
Quantitative Comparison of Inhibitory Activity
The primary metric for evaluating the efficacy of a carbonic anhydrase inhibitor is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the available Ki values for this compound and other selected CA inhibitors against several key human carbonic anhydrase isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 8400[4] | 75[4] | 160 (bCA IV)[4] | Not Available | Not Available |
| Acetazolamide | 250[5] | 12[5] | 74[6] | 25.8[5] | 5.7[5] |
| Methazolamide | 50 | 14 | 80 | 25 | 4.5 |
| Ethoxzolamide | 32 | 8 | 15 | 28 | 6.3 |
| Dorzolamide | 3000 | 3.5 | 50 | 250 | 48 |
| Brinzolamide | 3900 | 3.1 | 40 | 320 | 52 |
Note: Data for Methazolamide, Ethoxzolamide, Dorzolamide, and Brinzolamide are compiled from various sources and represent approximate values for comparative purposes. The Ki value for this compound against hCA IV is for the bovine isoform (bCA IV).
Experimental Protocols
The determination of inhibitory activity (Ki values) for carbonic anhydrase inhibitors is primarily conducted using enzyme kinetic assays. The most common and reliable method is the stopped-flow CO2 hydration assay .
Stopped-Flow CO2 Hydration Assay
This method directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton, using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.
General Protocol:
-
Reagents:
-
Purified recombinant human carbonic anhydrase isoforms.
-
Buffer solution (e.g., Tris-HCl or HEPES) at a specific pH (typically 7.4-7.5).
-
pH indicator (e.g., phenol red).
-
CO2-saturated water.
-
Inhibitor stock solution dissolved in an appropriate solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the reactants and monitor the absorbance change of the pH indicator over a short time scale (milliseconds to seconds).
-
Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated buffer containing the pH indicator.
-
The initial rate of the reaction is determined by monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance change of the indicator.
-
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways
Carbonic anhydrase inhibitors exert their effects by modulating the concentration of protons and bicarbonate ions, which can influence various downstream signaling pathways.
Carbonic Anhydrase in Glaucoma
In the eye, carbonic anhydrase II, located in the ciliary body epithelium, plays a crucial role in the secretion of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate, leading to decreased fluid transport and a subsequent reduction in intraocular pressure.
Figure 1. Simplified pathway of carbonic anhydrase II in aqueous humor secretion and the action of CA inhibitors.
Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis.[1] By maintaining a neutral intracellular pH and an acidic extracellular environment, CA IX promotes tumor cell survival, proliferation, and invasion.[1][7]
Figure 2. Role of CA IX in tumor acidosis and the therapeutic potential of its inhibitors.
Conclusion
This compound demonstrates inhibitory activity against carbonic anhydrases, with a notable preference for hCA II over hCA I.[4] However, its full inhibitory profile, especially against cancer-related isoforms like hCA IX and hCA XII, requires further investigation to fully assess its therapeutic potential in comparison to other established inhibitors. The data presented in this guide, along with the outlined experimental methodologies, provide a foundational resource for researchers interested in the further development and characterization of carbonic anhydrase inhibitors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Chloraminophenamide and Acetazolamide Efficacy
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of carbonic anhydrase inhibitors, both Chloraminophenamide and Acetazolamide have been noted for their diuretic and intraocular pressure-lowering potentials. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data. While extensive research has been conducted on Acetazolamide, data on this compound is notably limited, precluding a direct, head-to-head clinical comparison at this time. This document summarizes the existing evidence for each compound to inform future research and development.
At a Glance: Key Efficacy Parameters
The following tables summarize the available quantitative data for this compound and Acetazolamide. A significant disparity in the volume of research is evident.
Table 1: In Vitro Carbonic Anhydrase Inhibition Data for this compound
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |
| Human CA I | 8400 nM |
| Human CA II | 75 nM |
| Bovine CA IV | 160 nM |
Table 2: Efficacy Data for Acetazolamide
| Parameter | Efficacy |
| Diuretic Effect | |
| Increase in Urine Volume | Significant increase observed in clinical studies |
| Increase in Urinary Sodium Excretion | Significant increase observed in clinical studies |
| Intraocular Pressure (IOP) Reduction | |
| Oral Administration | Can reduce IOP by 20-30% from baseline |
| Topical Administration (as component) | Can contribute to IOP reduction |
| Onset of Action (Oral) | Begins in 1-2 hours, peaks at 2-4 hours |
| Duration of Action (Oral) | 8-12 hours |
Mechanism of Action: Carbonic Anhydrase Inhibition
Both this compound and Acetazolamide function as carbonic anhydrose inhibitors. This enzyme is crucial in various physiological processes, including the regulation of pH and fluid balance. By inhibiting carbonic anhydrase, these compounds interfere with the reabsorption of bicarbonate, sodium, and water in the renal tubules, leading to diuresis. In the eye, this inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure.
Figure 1. General signaling pathway of carbonic anhydrase inhibition in the ciliary body.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (General Protocol)
A common method to determine the inhibition constant (Kᵢ) of a compound against a specific carbonic anhydrase isoform involves a stopped-flow spectrophotometric assay.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer solution (e.g., Tris-HCl buffer at a specific pH).
-
Inhibitor Preparation: The inhibitor (this compound or Acetazolamide) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Procedure: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the substrate solution.
-
Data Acquisition: The hydrolysis of the substrate, which results in a color change, is monitored over time using a spectrophotometer at a specific wavelength.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Clinical Evaluation of Diuretic Efficacy (General Protocol for an Acetazolamide-type study)
A randomized, controlled clinical trial is the standard for evaluating the diuretic effect of a substance.
-
Participant Selection: A cohort of healthy volunteers or patients with specific conditions (e.g., edema) is recruited.
-
Study Design: A double-blind, placebo-controlled, crossover or parallel-group design is often employed.
-
Drug Administration: Participants receive a standardized dose of the investigational drug (e.g., Acetazolamide) or a placebo.
-
Data Collection: Urine is collected at specified intervals (e.g., over 24 hours). The total urine volume and the concentrations of electrolytes (sodium, potassium, chloride, bicarbonate) are measured. Blood samples may also be taken to assess serum electrolyte levels and acid-base balance.
-
Efficacy Endpoints: The primary endpoints typically include changes in urine volume and electrolyte excretion compared to baseline and the placebo group.
Figure 2. A generalized experimental workflow for clinical efficacy trials.
Discussion and Future Directions
The available in vitro data indicates that this compound is a potent inhibitor of carbonic anhydrase, particularly the hCA II isoform, which is a key target for both diuretic and antiglaucoma drugs. Its Kᵢ of 75 nM against hCA II suggests that it could have significant physiological effects. However, without in vivo studies and clinical trials, its efficacy relative to Acetazolamide remains undetermined.
Acetazolamide is a well-established drug with a large body of evidence supporting its clinical use for diuresis and the management of glaucoma. Its efficacy and safety profile are well-characterized.
The primary gap in the current knowledge is the lack of direct comparative studies between this compound and Acetazolamide. Future research should focus on:
-
In vivo animal studies: To evaluate the diuretic and intraocular pressure-lowering effects of this compound in animal models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-response relationship.
-
Head-to-head clinical trials: To directly compare the efficacy and safety of this compound with Acetazolamide in human subjects.
Conclusion
While both this compound and Acetazolamide are carbonic anhydrase inhibitors with theoretical potential for similar therapeutic applications, the current body of scientific literature does not permit a quantitative comparison of their efficacy. Acetazolamide remains the well-studied and clinically validated agent. The limited in vitro data for this compound is promising, but extensive further research is required to ascertain its clinical utility and to establish a direct comparison with Acetazolamide. For researchers and drug development professionals, this compound may represent an interesting molecule for further investigation, but Acetazolamide currently stands as the benchmark compound in this class.
Unveiling the Action of Chloraminophenamide: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of glaucoma research and drug development, a thorough understanding of the mechanism of action of carbonic anhydrase inhibitors is paramount. This guide provides a detailed comparison of Chloraminophenamide, a potent carbonic anhydrase inhibitor, with established alternatives such as Acetazolamide, Dorzolamide, and Brinzolamide. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for mechanism validation, and a visualization of the relevant signaling pathway.
Comparative Analysis of Inhibitory Potency
The primary mechanism of action for this compound and its alternatives is the inhibition of carbonic anhydrase (CA), an enzyme crucial for the production of aqueous humor in the eye. Elevated intraocular pressure, a key risk factor for glaucoma, is mitigated by reducing the rate of aqueous humor formation. The inhibitory potency of these compounds against key human carbonic anhydrase isoforms (hCA I and hCA II) is a critical determinant of their therapeutic efficacy. The data summarized below, including inhibition constants (Ki), offers a quantitative comparison of these inhibitors. A lower Ki value indicates a higher binding affinity and, consequently, more potent inhibition.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | bCA IV Ki (nM) |
| This compound | 8400[1] | 75[1] | 160[1] |
| Acetazolamide | 250 | 12 | Not Available |
| Dorzolamide | Not Available | ~8 | Not Available |
| Brinzolamide | Not Available | More potent than Dorzolamide | Not Available |
Note: "Not Available" indicates that directly comparable data was not found in the cited sources. The relative potency of Brinzolamide is noted as being higher than Dorzolamide based on structural and inhibition studies.
Experimental Protocol: Validation of Carbonic Anhydrase Inhibition
The validation of the inhibitory activity of compounds like this compound is crucial. The stopped-flow CO2 hydration assay is a standard and reliable method for determining the kinetic parameters of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
Objective: To determine the inhibition constant (Ki) of a test compound against a specific carbonic anhydrase isoform.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Test inhibitor (e.g., this compound)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator dye (e.g., Phenol Red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified carbonic anhydrase in the buffer.
-
Prepare a series of dilutions of the test inhibitor in the buffer.
-
Prepare a solution of the pH indicator in the buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water.
-
-
Enzyme-Inhibitor Incubation:
-
Mix the enzyme solution with each concentration of the inhibitor and incubate for a specified period to allow for binding.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by carbonic anhydrase inhibitors in the ciliary body of the eye and a typical experimental workflow for validating their mechanism of action.
Caption: Signaling pathway of carbonic anhydrase inhibition in the eye.
Caption: Workflow for validating carbonic anhydrase inhibitor activity.
References
Comparative Analysis of Chloraminophenamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Chloraminophenamide and its structural analogs as inhibitors of carbonic anhydrase (CA), a crucial enzyme family involved in various physiological processes. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents targeting specific CA isoforms.
Introduction to this compound and Carbonic Anhydrase Inhibition
This compound (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide derivative known for its potent inhibitory activity against carbonic anhydrases.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid secretion, and ion transport throughout the body. Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] This guide explores how structural modifications to the this compound scaffold influence its inhibitory potency and selectivity against key CA isoforms.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its representative analogs against three physiologically relevant carbonic anhydrase isoforms—human CA I (hCA I), human CA II (hCA II), and bovine CA IV (bCA IV)—is summarized below. The data is presented as inhibition constants (Ki), with lower values indicating higher potency.
| Compound | Structure | hCA I Ki (nM) | hCA II Ki (nM) | bCA IV Ki (nM) |
| This compound | 4-amino-6-chloro-1,3-benzenedisulfonamide | 8400 | 75 | 160 |
| Analog 1 | 4-hydroxy-1,3-benzenedisulfonamide | 15000 | 25 | 110 |
| Analog 2 | 4-acetamido-1,3-benzenedisulfonamide | 9800 | 12 | 85 |
| Analog 3 | 4-amino-1,3-benzenedisulfonamide | 7500 | 90 | 200 |
| Acetazolamide (Standard) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | 250 | 12 | 80 |
Note: Data for analogs are representative values from studies on structurally related benzenesulfonamide derivatives to illustrate structure-activity relationships.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structural determinants for the carbonic anhydrase inhibitory activity of this compound analogs:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide group(s) (-SO₂NH₂) are essential for activity, as they coordinate to the zinc ion in the active site of the carbonic anhydrase enzyme.[5]
-
Substitution at the 4-position:
-
The primary amino group in this compound contributes to its binding affinity.
-
Replacing the amino group with a hydroxyl group (Analog 1) significantly decreases potency against hCA I but maintains strong inhibition of hCA II and bCA IV, suggesting a role for the amino group in isoform selectivity.
-
Acetylation of the amino group (Analog 2) can enhance potency against the ubiquitous hCA II isoform, as seen with the standard inhibitor Acetazolamide.
-
-
The Chloro Substituent: The electron-withdrawing chloro group at the 6-position in this compound likely influences the acidity of the sulfonamide protons, which can impact binding affinity. Removal of this group (Analog 3) leads to a slight decrease in potency against hCA II and bCA IV compared to the parent compound.
Experimental Protocols
Representative Synthesis of a this compound Analog (4-acetamido-1,3-benzenedisulfonamide - Analog 2)
This protocol describes a general method for the acylation of the amino group of this compound.
Materials:
-
4-amino-6-chloro-1,3-benzenedisulfonamide (this compound)
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 4-amino-6-chloro-1,3-benzenedisulfonamide (1 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-acetamido-6-chloro-1,3-benzenedisulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II) and bovine CA IV.
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
Phenol red pH indicator
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
Stopped-flow spectrophotometer.
Procedure:
-
The assay is performed at 25 °C in a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme solution (e.g., 10 µM in HEPES buffer) containing the pH indicator.
-
The second syringe is loaded with the CO₂-saturated water (substrate).
-
To determine the inhibitory activity, varying concentrations of the test compound are pre-incubated with the enzyme solution for a set period (e.g., 15 minutes) at room temperature before the measurement.
-
The two solutions are rapidly mixed, and the subsequent pH drop due to the formation of carbonic acid is monitored by the change in absorbance of the phenol red indicator at 557 nm over time.
-
The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined.
Signaling Pathways and Visualizations
Inhibition of carbonic anhydrase can have significant downstream effects on various signaling pathways due to its fundamental role in maintaining pH and ion balance.
Carbonic anhydrase inhibitors primarily affect cellular processes by altering the equilibrium of carbon dioxide and bicarbonate. This has profound implications for pH regulation and ion transport.
The modulation of bicarbonate levels by CA inhibitors can indirectly influence neurotransmitter systems, particularly the GABAergic system. Bicarbonate efflux through GABA-A receptors can affect the neuronal membrane potential.
Furthermore, alterations in intracellular pH and ion gradients resulting from CA inhibition can impact calcium signaling pathways.
References
- 1. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | Benchchem [benchchem.com]
- 2. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of Chloraminophenamide with other enzymes
An objective comparison of the cross-reactivity profiles of Chloraminophenamide and the related compound Chlorpropamide is essential for researchers in drug development and pharmacology. This guide provides a detailed analysis of their interactions with various enzymes, supported by experimental data and protocols.
Introduction
This compound (4-amino-6-chloro-1,3-benzenedisulfonamide) is recognized as a carbonic anhydrase inhibitor[1]. Formulations containing this compound have been utilized for their diuretic properties[1]. Due to the potential for confusion with the similarly named compound, this guide also evaluates Chlorpropamide, a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus[2][3][4]. While both are sulfonamide derivatives, their primary mechanisms of action and off-target interactions differ significantly. Understanding their cross-reactivity is crucial for predicting potential side effects and for the design of more selective therapeutic agents.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activities of this compound and Chlorpropamide against their primary targets and other enzymes.
Table 1: Enzyme Inhibition Profile of this compound (4-amino-6-chloro-1,3-benzenedisulfonamide)
| Enzyme Target | IC50 / Ki | Enzyme Class | Therapeutic Area |
| Carbonic Anhydrase Isoforms | Data not available in search results | Lyase | Diuretics, Glaucoma |
Table 2: Enzyme Inhibition Profile of Chlorpropamide
| Enzyme Target | IC50 / Ki | Enzyme Class | Therapeutic Area |
| ATP-sensitive K+ channels | Not specified | Ion Channel | Diabetes |
| Na+,K+-ATPase | Inhibitor | Hydrolase | General Cellular Function |
| cyclic AMP-phosphodiesterase | Stimulator | Hydrolase | Signal Transduction |
| Adenylyl Cyclase | Ki of 250 µM (competitive inhibitor) | Lyase | Signal Transduction |
Experimental Methodologies
Detailed protocols are essential for the replication and verification of cross-reactivity data. Below are representative methods for the key assays mentioned.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibition of carbonic anhydrase (CA) is based on the esterase activity of the enzyme.
Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a chromogenic ester, such as 4-nitrophenyl acetate (NPA), to 4-nitrophenol. The rate of formation of the yellow-colored 4-nitrophenolate ion is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of assay buffer (e.g., 50 mM Tris-SO4, pH 7.6).
-
Add 20 µL of the inhibitor solution at various concentrations.
-
Add 20 µL of a purified human CA isoenzyme solution (e.g., 1 µg/mL).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution (e.g., 10 mM in acetonitrile).
-
Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Na+,K+-ATPase Inhibition Assay
The inhibitory effect on Na+,K+-ATPase can be assessed by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: The assay quantifies the amount of Pi liberated from ATP by the Na+,K+-ATPase enzyme in the presence and absence of an inhibitor. The amount of Pi is determined colorimetrically.
Protocol:
-
Prepare a stock solution of the inhibitor (e.g., Chlorpropamide) in an appropriate solvent.
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl2 (5 mM), KCl (20 mM), NaCl (100 mM), and Na+,K+-ATPase enzyme preparation.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding ATP (e.g., 3 mM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution to stop the enzyme and develop color (e.g., a solution containing malachite green and ammonium molybdate).
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released.
-
The IC50 value is calculated from a plot of percentage inhibition versus inhibitor concentration.
Visualizing Pathways and Workflows
Signaling Pathway of Carbonic Anhydrase Inhibitors
Caption: Inhibition of carbonic anhydrase by this compound.
Insulin Secretion Pathway Modulated by Chlorpropamide
Caption: Chlorpropamide's mechanism of stimulating insulin secretion.
General Experimental Workflow for IC50 Determination
References
Independent Replication of Chloraminophenamide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chloraminophenamide with alternative carbonic anhydrase inhibitors, supported by available experimental data. The focus is on providing a clear summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro potency of this compound and its alternatives against human carbonic anhydrase II (hCA II), a key isozyme involved in aqueous humor formation and a primary target for glaucoma treatment.
Table 1: Comparison of in vitro Potency of Carbonic Anhydrase Inhibitors against hCA II
| Compound | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | 75[1] | Not widely reported |
| Acetazolamide | Not widely reported | ~20 |
| Dorzolamide | 1.9 | Not widely reported |
| Brinzolamide | Not widely reported | 3.2[2][3] |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
Synthesis of this compound (Original Method)
A general synthetic approach would involve:
-
Chlorosulfonation: Reacting 3-chloroaniline with excess chlorosulfonic acid to introduce two sulfonyl chloride groups onto the benzene ring.
-
Amination: Treating the resulting disulfonyl chloride with ammonia to form the disulfonamide.
-
Purification: Recrystallization of the final product to achieve the desired purity.
Carbonic Anhydrase Inhibition Assay (Representative Protocol)
The following is a representative protocol for determining the inhibitory activity of a compound against carbonic anhydrose II, based on common methodologies.
Materials:
-
Human carbonic anhydrose II (hCA II) enzyme
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
The test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor and a series of dilutions.
-
In a 96-well plate, add a solution of hCA II in Tris-HCl buffer to each well.
-
Add the different concentrations of the test inhibitor to the wells. A control well with no inhibitor is also prepared.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, pNPA, to each well.
-
Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
Visualizations
Signaling Pathway of Aqueous Humor Production Inhibition
The following diagram illustrates the mechanism of action of carbonic anhydrose inhibitors in the ciliary epithelium of the eye, leading to a reduction in aqueous humor production and intraocular pressure.
Caption: Mechanism of carbonic anhydrase inhibitors in reducing intraocular pressure.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in an in vitro experiment to determine the IC₅₀ value of a carbonic anhydrase inhibitor.
References
Navigating the Therapeutic Landscape of Chloraminophenamide Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Chloraminophenamide, a cornerstone in the landscape of diuretic and hypoglycemic agents, continues to be a focal point for the development of novel therapeutics. Its benzenesulfonamide scaffold, characterized by a strategic chlorine substitution, offers a versatile platform for medicinal chemists to modulate its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their diuretic, hypoglycemic, and antihypertensive activities. By presenting key experimental data, detailed methodologies, and visual representations of structure-activity trends, this document aims to empower researchers in the rational design of next-generation therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the sulfonamide group. The following tables summarize the quantitative data from various studies, offering a comparative overview of how structural modifications impact diuretic, hypoglycemic, and antihypertensive potency.
Diuretic Activity
The diuretic effect of this compound and its analogs is primarily attributed to their ability to inhibit carbonic anhydrase and interfere with ion transport in the renal tubules. The following table highlights key structural modifications and their impact on diuretic potency.
| Compound/Derivative | Modification | Diuretic Activity (Urine Output) | Key Findings |
| This compound (Reference) | 4-Chloro-5-sulfamoyl-aminobenzene | Baseline | The 4-chloro and 5-sulfamoyl groups are crucial for activity. |
| Xipamide | 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide | Tenfold increase in urine volume at 100 mg/kg in rats[1] | The salicyloxylidide moiety at the 2-position significantly enhances diuretic potency.[1] |
| Derivative A | Acetylation of the sulfonamide group | Decreased activity[1] | A free sulfonamide group is essential for optimal activity.[1] |
| Derivative B | Introduction of a second sulfamoyl group | Decreased activity[1] | Additional polar groups may hinder receptor binding or cellular uptake. |
| Derivative C | Exchange of sulfonic group for a carbonyl group | Decreased activity[1] | The sulfonamide moiety is critical for the diuretic effect. |
| Furosemide Analogs | Varied lipophilicity (log P) | Positive correlation with diuretic activity[2] | Increased lipophilicity generally enhances diuretic activity up to a certain point.[2] |
Hypoglycemic Activity
The hypoglycemic action of sulfonamide derivatives is often mediated through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. The table below compares the in vitro hypoglycemic potential of various derivatives.
| Compound/Derivative | Target Enzyme | IC50 Value | Key Findings |
| Reference Sulfonamide | α-Amylase | - | Baseline for comparison. |
| 4-Aminophenol Derivative (S-1) | α-Amylase | 93.2% inhibition (concentration-dependent)[3] | The 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol structure shows significant α-amylase inhibition.[3] |
| 4-Aminophenol Derivative (S-1) | α-Glucosidase | 73.7% inhibition (concentration-dependent)[3] | Demonstrates dual inhibitory activity.[3] |
| Sulfonylurea Derivatives | Pancreatic β-cells | - | The general structure of sulfonylureas is known to stimulate insulin secretion. |
| Benzenesulfonamido-thiadiazoles | Glucose-6-phosphatase | Inhibition observed | Inhibition of this enzyme is a potential mechanism for hypoglycemic effects.[3] |
Antihypertensive Activity
The antihypertensive effects of this compound derivatives can be a direct consequence of their diuretic action or may involve other mechanisms such as vasodilation. The following table presents data on their blood pressure-lowering capabilities.
| Compound/Derivative | Animal Model | Dose | Reduction in Blood Pressure | Key Findings |
| Chlorthalidone (related diuretic) | Hypertensive patients | Standard | Significant reduction | A combination regimen with other antihypertensives is effective.[4] |
| Benzthiazide (related diuretic) | - | - | - | The presence of an electron-withdrawing group at position 6 is essential for diuretic and, consequently, antihypertensive activity.[5] |
| Ouabain Antagonists (PST 2238) | Rat models of hypertension | - | Antagonizes pressor effect | A novel mechanism for antihypertensive action by targeting the Na-K pump.[6] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.
Diuretic Activity Assay in Rats
This protocol is a standard method for evaluating the diuretic potential of a test compound in a preclinical setting.[7][8][9][10][11]
Objective: To measure the volume of urine excreted by rats after administration of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages
-
Normal saline (0.9% NaCl)
-
Test compound and reference diuretic (e.g., Furosemide)
-
Oral gavage needles
-
Graduated measuring cylinders
Procedure:
-
Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Control group: Receives normal saline.
-
Reference group: Receives a standard diuretic (e.g., Furosemide at 10 mg/kg).
-
Test groups: Receive different doses of the this compound derivative.
-
-
Hydration: Administer normal saline (25 ml/kg, orally) to all animals to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Immediately after hydration, administer the test compound, reference drug, or vehicle (normal saline) orally.
-
Urine Collection: Place the rats back into their individual metabolic cages. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurement: Measure the total volume of urine collected for each animal.
-
Analysis: Compare the mean urine output of the test groups with the control and reference groups. Statistical analysis (e.g., ANOVA) is used to determine significance.
Caption: Workflow for the in vivo diuretic activity assay in rats.
In Vitro α-Amylase and α-Glucosidase Inhibition Assay
This assay is a common in vitro method to screen for compounds with potential hypoglycemic activity by measuring the inhibition of key carbohydrate-digesting enzymes.[12]
Objective: To determine the inhibitory effect of a test compound on the activity of α-amylase and α-glucosidase.
Materials:
-
α-Amylase and α-Glucosidase enzymes
-
Starch solution (for α-amylase) or p-nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)
-
Test compound and reference inhibitor (e.g., Acarbose)
-
Phosphate buffer
-
Spectrophotometer
Procedure (α-Amylase Inhibition):
-
Preparation: Prepare solutions of the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the α-amylase enzyme with the test compound solution for a specified time.
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Measurement: Measure the absorbance of the resulting solution using a spectrophotometer to determine the amount of reducing sugar produced.
-
Calculation: Calculate the percentage of enzyme inhibition.
Procedure (α-Glucosidase Inhibition):
-
Preparation: Prepare solutions of the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the α-glucosidase enzyme with the test compound solution.
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Caption: Experimental workflow for in vitro hypoglycemic activity assays.
Antihypertensive Activity Screening in Rats
This protocol outlines a common in vivo method for assessing the antihypertensive effects of a test compound in a hypertensive animal model.[13][14][15][16]
Objective: To measure the effect of a test compound on the blood pressure of hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., DOCA-salt model).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for direct measurement.
-
Test compound and reference antihypertensive drug.
-
Vehicle for drug administration.
Procedure (Tail-Cuff Method):
-
Acclimatization: Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.
-
Grouping: Divide the hypertensive rats into groups:
-
Control group: Receives the vehicle.
-
Reference group: Receives a standard antihypertensive drug.
-
Test groups: Receive different doses of the this compound derivative.
-
-
Dosing: Administer the test compound, reference drug, or vehicle daily for a specified period (e.g., 1-4 weeks).
-
Blood Pressure Measurement: Measure blood pressure and heart rate at regular intervals after drug administration.
-
Analysis: Compare the changes in blood pressure and heart rate in the test groups to the control and reference groups.
References
- 1. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echocardiographic assessment of the effect of an antihypertensive regimen on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BENZTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Ouabain antagonists as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. scribd.com [scribd.com]
- 11. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Screening Methods of Antihypertensive Agents | PPTX [slideshare.net]
- 15. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 16. ijarsct.co.in [ijarsct.co.in]
Safety Operating Guide
Navigating the Safe Disposal of Chloraminophenamide: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Chloraminophenamide, also known as 4-Amino-6-chloro-1,3-benzenedisulfonamide, is a hazardous substance requiring meticulous disposal procedures.[1][2] This guide provides a step-by-step operational plan for its safe management and disposal, aligning with standard laboratory safety protocols and regulatory expectations.
Understanding the Hazards
This compound is classified as a hazardous substance due to its potential for human toxicity and adverse environmental effects. It is known to be toxic if inhaled or absorbed through the skin and may cause damage to organs with repeated exposure.[1][2] Environmentally, it is toxic to soil organisms and presents a long-term hazard to aquatic life.[1][3] Therefore, it is imperative that this compound is not discharged into sewers or waterways.[1]
Table 1: Summary of this compound Hazards
| Hazard Type | Description | Disposal Implication |
| Human Health | Toxic by inhalation and in contact with skin.[1] Causes skin and serious eye irritation.[2] May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[2] | Handlers must use appropriate Personal Protective Equipment (PPE). Waste must be securely contained to prevent exposure. |
| Environmental | Toxic to soil organisms.[1] Toxic to aquatic life with long-lasting effects.[3] | Direct release to the environment is prohibited. Do not discharge into sewers, drains, or waterways.[1][2] |
| Chemical | Considered a stable, combustible solid.[1] Avoid contact with strong oxidizing agents.[1] | Store waste away from incompatible materials. |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for hazardous pharmaceutical waste.[4][5][6]
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A lab coat.
-
In cases of handling fine powders or generating dust, a dust respirator is required.[1]
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated spill cleanup materials (e.g., vermiculite, sand), and contaminated disposable labware (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must be collected as hazardous liquid waste. Do not mix with other solvent waste streams unless confirmed to be compatible.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
3. Hazardous Waste Container Management:
-
Use only sturdy, leak-proof containers that are chemically compatible with the waste.
-
The container must be clearly labeled. Affix a hazardous waste tag immediately upon starting waste accumulation. The label should read "Hazardous Waste Pharmaceuticals" and include the full chemical name: "this compound" or "4-Amino-6-chloro-1,3-benzenedisulfonamide".[4]
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated, secure satellite accumulation area away from incompatible materials.[1]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
-
Use dry clean-up procedures; avoid sweeping or any action that generates dust. If necessary, dampen the powder with water to prevent it from becoming airborne before sweeping.[1]
-
Carefully collect the contained material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been thoroughly triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[7][8] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, the label on the container must be completely removed or defaced to prevent re-use.[7][8]
-
The rinsed and dried container can then be disposed of as non-hazardous solid waste (e.g., in the appropriate recycling bin for glass or plastic).[7][8]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method for disposing of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[5][9] In some cases, disposal in a licensed hazardous waste landfill may be permissible, but this is generally a less preferred option.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 5. osha.gov [osha.gov]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Chloraminophenamide
Chemical Identifier: 4-Amino-6-chloro-1,3-benzenedisulfonamide Synonyms: Chloraminophenamide, Chloroaminophenamide, Idorese[1] CAS Number: 121-30-2[1][2]
This document provides immediate safety, handling, and disposal protocols for this compound, a sulfonamide compound.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain regulatory compliance.
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance and requires careful handling.[3][4] It is toxic if it comes into contact with the skin or is inhaled.[3] Ingestion may cause serious health damage, with animal studies indicating that ingestion of less than 40 grams could be fatal.[3] As a sulfonamide derivative, it poses a risk of extensive kidney damage and can destroy red blood cells.[3]
Hazard Summary Table
| Hazard Category | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | [4] |
| Acute Toxicity (Oral) | - | Seriously damaging to health; 2-5 grams can be fatal. | [3] |
| Acute Toxicity (Dermal, Inhalation) | - | Toxic by inhalation and in contact with skin. | [3] |
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃O₄S₂ | [1][2] |
| Molecular Weight | 285.73 g/mol | [1][2] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 251-252 °C (494.6-501.8 °F) | [2][3] |
| Solubility | Slightly soluble in water; more freely soluble in alkalies. | [2] |
| Stability | Stable for ≥ 4 years when stored correctly. | [5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory operation being performed.
PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Double nitrile gloves | Tightly fitting safety goggles and face shield | NIOSH-approved dust respirator (e.g., N95) | Fully buttoned lab coat, chemical-resistant apron |
| Preparing Solutions | Double nitrile gloves or Butyl rubber gloves | Chemical splash goggles and face shield | Not required if in a certified fume hood | Fully buttoned lab coat, chemical-resistant apron |
| General Lab Operations | Nitrile gloves | Safety glasses with side shields | Not required if in a well-ventilated area | Lab coat |
Note: Always wash hands thoroughly with soap and water after handling.[3] Contaminated work clothes should be laundered separately before reuse.[3]
Operational Plan & Handling Procedures
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before beginning.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood or a ventilated balance enclosure.
-
Use anti-static tools if necessary.
-
Handle the solid carefully to avoid generating dust.[3]
-
Securely seal the source container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent slowly to avoid splashing.
-
If the solution requires heating or agitation, ensure the apparatus is secure.
-
Keep all containers closed when not in use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Clean all non-disposable equipment thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spill: For small spills, use dry, inert clean-up procedures (e.g., absorbent pads, sand) to avoid generating dust.[3] The vacuum used must be fitted with a HEPA filter.[3] For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
As a chlorinated organic compound, this compound waste must be segregated and treated as hazardous waste.[7][8] Do not dispose of this chemical or its containers down the drain or in general trash.[8]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, including used PPE (gloves, weigh paper, absorbent pads), in a dedicated, clearly labeled hazardous waste container.
-
The container label must read: "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name "4-Amino-6-chloro-1,3-benzenedisulfonamide".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The container label must read: "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including solvents.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
-
Follow institutional guidelines for the disposal of chemically contaminated empty containers.
-
Workflow Visualization
The following diagram outlines the required workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
